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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 2-Amino-5-bromo-4-methoxy-nicotinic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3) Executive Summary The evolution of targeted therapeutics relies...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3)

Executive Summary

The evolution of targeted therapeutics relies heavily on the availability of densely functionalized, orthogonal building blocks. 2-Amino-5-bromo-4-methoxy-nicotinic acid represents a highly privileged pyridine scaffold in modern medicinal chemistry [1]. Featuring four contiguous functionalized positions, this molecule offers unparalleled vectors for multidimensional lead optimization, particularly in the design of kinase inhibitors and protein-protein interaction (PPI) modulators. This whitepaper details its physicochemical causality, structural utility, and self-validating synthetic workflows.

Physicochemical Profiling and Structural Causality

Understanding the physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic environments and biological systems [2]. The core properties are summarized in Table 1.

Table 1: Physicochemical Properties & Drug Design Impact
PropertyValueCausality / Impact on Drug Design
Molecular Weight 247.05 g/mol Low MW allows for extensive downstream functionalization (e.g., cross-coupling and amidation) without exceeding Lipinski's Rule of 5.
Molecular Formula C7H7BrN2O3High heteroatom-to-carbon ratio enhances aqueous solubility and provides multiple interaction points.
Topological Polar Surface Area ~85.4 ŲOptimal for peripheral target engagement; restricts passive blood-brain barrier (BBB) penetration unless masked by lipophilic appendages.
Estimated LogP 1.2 - 1.8The lipophilic bromine atom perfectly balances the hydrophilicity of the amino and carboxyl groups, maintaining a drug-like partition coefficient.
Hydrogen Bond Donors (HBD) 3The 2-amino group acts as a critical bidentate donor/acceptor motif, frequently utilized for kinase hinge binding.
Hydrogen Bond Acceptors (HBA) 5Multiple acceptor sites (methoxy oxygen, pyridine nitrogen) facilitate complex solvent and target interactions.

Mechanistic Insight: The 4-methoxy group exerts a strong electron-donating effect (+M) into the pyridine ring. This selectively increases the electron density at the 3- and 5-positions. However, the 5-position is occupied by the electron-withdrawing bromine atom. This "push-pull" electronic system stabilizes the pyridine ring against oxidation while rendering the C-Br bond highly primed for oxidative addition during palladium-catalyzed cross-coupling.

G Scaffold 2-Amino-5-bromo- 4-methoxy-nicotinic acid (CAS: 1820704-59-3) C2 2-Amino Group (H-Bond Donor) Scaffold->C2 Hinge Binding C3 3-Carboxylic Acid (Amide Vector) Scaffold->C3 Library Diversification C4 4-Methoxy Group (Steric/Electronic Modulator) Scaffold->C4 pKa Tuning C5 5-Bromo Group (Cross-Coupling Handle) Scaffold->C5 Hydrophobic Extension

Figure 1: Structural functionalization logic of 2-Amino-5-bromo-4-methoxy-nicotinic acid.

Synthetic Methodologies and Self-Validating Protocols

To fully leverage this scaffold, researchers typically employ a two-step functionalization sequence: amide coupling at the C3-carboxylic acid, followed by a Suzuki-Miyaura cross-coupling at the C5-bromide [3].

Protocol 1: Sterically Hindered Amide Coupling

Objective: Synthesize a 3-carboxamide derivative for library diversification. Causality of Reagents: The C3-carboxylic acid is sterically hindered by the adjacent 4-methoxy and 2-amino groups. Standard carbodiimides (e.g., EDC/DCC) often fail to achieve full conversion. Therefore, HATU is selected. HATU generates a highly reactive HOAt ester intermediate that easily overcomes steric bulk. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the amine nucleophile.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-Amino-5-bromo-4-methoxy-nicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at ambient temperature for 15 minutes.

    • Self-Validation Check: The solution will transition from clear to a pale yellow, visually indicating the formation of the active HOAt ester.

  • Coupling: Add the primary or secondary amine (1.2 eq) dropwise. Stir for 2-4 hours at room temperature.

  • Quench and Extract: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Analytical Validation: Analyze the crude mixture via LC-MS.

    • Self-Validation Check (Critical): The product mass must exhibit a distinct 1:1 isotopic doublet (M and M+2) characteristic of the naturally occurring ^79Br and ^81Br isotopes. If this doublet is absent, unwanted debromination has occurred.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at the C5 position to probe hydrophobic binding pockets. Causality of Reagents: The C5-bromide is flanked by a methoxy group, creating a sterically demanding environment. Pd(dppf)Cl2 is chosen as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation via palladium black precipitation.

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, combine the brominated intermediate from Protocol 1 (1.0 eq), the desired boronic acid (1.5 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (ratio 3:1).

    • Causality: Dioxane provides an excellent solubilizing environment at high temperatures, while aqueous K2CO3 is essential for the transmetalation step of the boronic acid.

  • Reaction: Seal the vial and irradiate in a microwave synthesizer at 110°C for 30 minutes.

  • Workup: Filter the mixture through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure.

  • Analytical Validation: Perform LC-MS analysis.

    • Self-Validation Check (Critical): The complete disappearance of the 1:1 bromine isotopic doublet confirms complete consumption of the starting material and successful cross-coupling. The new dominant mass peak must correspond to the exact mass of the coupled product.

G Start Starting Material CAS 1820704-59-3 Step1 Step 1: Amide Coupling HATU, DIPEA, Amine Start->Step1 Carboxyl Activation Step2 Step 2: Suzuki Coupling Pd(dppf)Cl2, Boronic Acid Step1->Step2 Intermediate Isolation Validation In-Process Control LC-MS Isotope Pattern Check Step2->Validation Reaction Monitoring End Purified Lead Compound (>95% Purity) Validation->End Prep-HPLC

Figure 2: Two-step synthetic workflow for library generation using the nicotinic acid scaffold.

Applications in Drug Discovery

The 2-amino-pyridine motif is a classic bioisostere for the adenine ring of ATP [4]. When incorporated into kinase inhibitors, the 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyridine nitrogen acts as a hydrogen bond acceptor from the backbone amide NH.

By utilizing 2-Amino-5-bromo-4-methoxy-nicotinic acid as a starting material, medicinal chemists can rapidly generate libraries where the C3-amide explores the solvent-exposed region (modulating pharmacokinetics) and the C5-aryl group (installed via Suzuki coupling) extends deep into the hydrophobic back pocket, enhancing both target potency and kinase selectivity. Furthermore, the C4-methoxy group acts as a conformational lock, forcing the molecule into a specific geometry that minimizes entropic penalties upon target binding.

References

  • AA Blocks. "1820704-59-3 | 2-Amino-5-bromo-4-methoxy-nicotinic acid Product Catalog." AA Blocks. Available at:[Link]

  • NextSDS. "2-amino-5-bromo-4-methoxy nicotinic acid — Chemical Substance Information." NextSDS. Available at: [Link]

Sources

Exploratory

Crystal Structure Analysis of 2-Amino-5-bromo-4-methoxy-nicotinic Acid: A Supramolecular and Crystallographic Guide

Executive Summary & Structural Rationale In the realm of structural chemistry and rational drug design, highly functionalized pyridine derivatives serve as critical building blocks. 2-Amino-5-bromo-4-methoxy-nicotinic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the realm of structural chemistry and rational drug design, highly functionalized pyridine derivatives serve as critical building blocks. 2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3)[1] is a prime example of a molecule with a dense array of competing intermolecular interaction sites. As a Senior Application Scientist, approaching the crystal structure analysis of this compound requires moving beyond simple geometry to understand the underlying causality of its supramolecular assembly.

This compound features a unique combination of functional groups:

  • Hydrogen Bond Donors/Acceptors: A 2-amino group and a carboxylic acid moiety.

  • Halogen Bond Donor: A 5-bromo substituent featuring a polarizable σ -hole.

  • Steric/Electronic Modulator: A 4-methoxy group that acts as a weak H-bond acceptor while dictating local steric bulk.

The crystallographic analysis of this molecule is not merely an exercise in atomic mapping; it is a study in competitive non-covalent interactions. Understanding whether the crystal lattice is dominated by classical nicotinic acid hydrogen-bonded chains or if the heavy bromine atom forces alternative halogen-bonded networks is essential for predicting its physicochemical properties.

Mechanistic Insights into Supramolecular Assembly

The solid-state behavior of nicotinic acid derivatives is historically well-documented, typically characterized by robust hydrogen-bonding networks. The foundational structural studies of nicotinic acid reveal that molecules link into infinite chains via strong hydrogen bonds between the carboxylic acid group and the pyridine nitrogen of adjacent molecules2[2].

However, the introduction of the 5-bromo and 2-amino groups fundamentally alters this landscape. Bromine atoms in aromatic systems exhibit a region of positive electrostatic potential (the σ -hole) exactly opposite the C–Br covalent bond. This enables highly directional halogen bonding (C–Br···O or C–Br···N), which can rival moderate hydrogen bonds in strength and dictate the secondary packing architecture3[3].

G Core 2-Amino-5-bromo-4-methoxy- nicotinic acid Hbond1 Primary H-Bonding (COOH ··· N-Pyridine) Core->Hbond1 Dominant Hbond2 Secondary H-Bonding (NH2 ··· O=C / O-Me) Core->Hbond2 Co-directional Xbond Halogen Bonding (C-Br ··· O / N) Core->Xbond Orthogonal Network 3D Supramolecular Crystal Lattice Hbond1->Network Hbond2->Network Xbond->Network

Fig 1. Hierarchical supramolecular assembly logic driven by competing intermolecular forces.

Experimental Protocol: A Self-Validating Workflow

To ensure high scientific integrity, the crystallographic workflow must be treated as a self-validating system. Every experimental choice—from solvent selection to refinement constraints—must be mathematically and chemically justified.

Phase I: Crystal Growth & Selection
  • Causality of Solvent Choice: 2-Amino-5-bromo-4-methoxy-nicotinic acid exhibits zwitterionic potential. Crystallization via slow evaporation from a binary solvent system (e.g., Methanol/Ethyl Acetate 1:1 v/v) is recommended. Methanol disrupts premature hydrogen-bonded aggregates in solution, while the slower evaporation of Ethyl Acetate gradually drives the system into supersaturation, yielding diffraction-quality single crystals.

  • Selection: A crystal with dimensions not exceeding 0.3 × 0.2 × 0.2 mm is selected under polarized light to ensure singularity (avoiding twinned or cracked specimens).

Phase II: X-Ray Diffraction Data Collection
  • Radiation Source: Data should be collected using Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation. While Mo K α minimizes absorption, Cu K α maximizes the anomalous scattering signal ( Δf′′ ) of the Bromine atom, which is highly advantageous if the molecule crystallizes in a non-centrosymmetric space group and absolute structure determination (Flack parameter) is required.

  • Absorption Correction: Because Bromine is a heavy scatterer, a multi-scan absorption correction (e.g., SADABS) is mandatory . Failure to apply this will result in severe Fourier truncation ripples (residual electron density artifacts) surrounding the Br atom, artificially inflating the R1​ value.

Phase III: Structure Solution and Refinement

The structure is solved and refined using the industry-standard SHELX suite 4[4], integrated within the Olex2 graphical user interface 5[5].

  • Phase Problem: Solved using intrinsic phasing (SHELXT).

  • Least-Squares Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL.

  • Hydrogen Atom Treatment:

    • Carbon-bound hydrogens (e.g., methoxy group) are placed in geometrically calculated positions using a riding model (HFIX 137).

    • Heteroatom hydrogens (Amino -NH 2​ and Carboxyl -OH) must be located in the difference Fourier map. If their freely refined thermal parameters ( Uiso​ ) become unstable, they should be restrained using DFIX (e.g., N-H distance restrained to 0.88 ± 0.02 Å) to maintain chemical sense.

G A Single Crystal Selection & Diffractometer Mounting B X-ray Diffraction Data Collection (Mo/Cu Kα radiation) A->B C Data Reduction & Integration (Rigorous Absorption Correction) B->C D Structure Solution (SHELXT) Phase Problem Resolution C->D E Least-Squares Refinement (SHELXL) Anisotropic Displacement D->E F Visualization & Validation (Olex2 & checkCIF) E->F

Fig 2. Step-by-step Single-Crystal X-ray Diffraction (SCXRD) workflow for structure determination.

Quantitative Data Presentation

To benchmark the quality of the refinement for highly substituted brominated nicotinic acid derivatives, the final crystallographic parameters must align with rigorous validation standards. Below is a structured summary of the expected quantitative data thresholds for a successful, publication-grade refinement of this compound class.

Crystallographic ParameterExpected / Target Value RangeCausality / Chemical Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric, highly functionalized planar aromatics.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by head-to-tail carboxylic acid dimers.
Goodness-of-fit (GOF) on F2 0.95<S<1.05 Validates that the weighting scheme and error model are correctly assigned.
Final R indices [ I>2σ(I) ] R1​<0.05 , wR2​<0.12 Indicates a highly accurate model with minimal discrepancy between observed and calculated structure factors.
Residual Electron Density ( Δρ ) +0.5 to −0.5 e·Å −3 The largest peak should be located <1.0 Å from the Br atom (due to minor absorption correction artifacts), not in empty space.
C–Br Bond Length ∼1.89−1.91 ÅConfirms the aromatic nature of the carbon-halogen bond.
O–H···N Hydrogen Bond D⋯A distance ∼2.65 ÅValidates the primary supramolecular chain characteristic of nicotinic acids.

Validation and Trustworthiness (checkCIF)

The final step in the protocol is the generation of a Crystallographic Information File (CIF) and its submission to the IUCr checkCIF routine. A self-validating model will yield no Level A or Level B alerts. If an alert regarding "short intra- or intermolecular contacts" occurs, the scientist must visually inspect the lattice in Olex2 to confirm whether this is an artifact or a genuine, highly directional halogen bond (C–Br···O) that falls below the sum of the van der Waals radii.

References

  • AA Blocks. (n.d.). 1820704-59-3 | 2-Amino-5-bromo-4-methoxy-nicotinic acid. Retrieved April 9, 2026, from[Link]

  • Wright, W. B., & King, G. S. D. (1953). The crystal structure of nicotinic acid. Acta Crystallographica, 6(4), 305-317. Retrieved April 9, 2026, from[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Retrieved April 9, 2026, from [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved April 9, 2026, from [Link]

  • CrystEngComm. (2013). Effect of intermolecular interactions on the molecular structure; theoretical study and crystal structures of 4-bromopyridinium tetrafluoroborate and diaqua(3-bromopyridine)difluorocopper(ii). Royal Society of Chemistry. Retrieved April 9, 2026, from [Link]

Sources

Foundational

Solubility profile of 2-Amino-5-bromo-4-methoxy-nicotinic acid in organic solvents

An in-depth technical analysis of the solubility profile of 2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3) requires a fundamental understanding of its structural thermodynamics. As a highly functionalized p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the solubility profile of 2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3) requires a fundamental understanding of its structural thermodynamics. As a highly functionalized pyridine derivative, its behavior in organic solvents is dictated by a complex interplay of zwitterionic equilibrium, crystal lattice energy, and solvent-solute hydrogen bonding.

This whitepaper provides drug development professionals and synthetic chemists with a mechanistic understanding of this compound's solubility, supported by empirical trends of nicotinic acid analogs, and outlines a self-validating protocol for precise thermodynamic solubility determination.

Structural Causality and Solvation Mechanics

To predict and manipulate the solubility of 2-Amino-5-bromo-4-methoxy-nicotinic acid, we must deconstruct the thermodynamic contributions of its functional groups. The core nicotinic acid scaffold is amphoteric, meaning it frequently exists as a strongly hydrogen-bonded zwitterion in the solid state.

  • The Zwitterionic Core: Like unsubstituted nicotinic acid, the presence of a basic amino group (C2) and an acidic carboxylic group (C3) facilitates intramolecular and intermolecular proton transfer. This results in a highly stable crystal lattice that strongly resists dissolution in non-polar or weakly polar solvents.

  • The 5-Bromo Substituent: The addition of a heavy halogen increases the molecule's lipophilicity (LogP) and polarizability. While this normally improves solubility in non-polar solvents, the bromo group also increases the overall crystal lattice energy via halogen bonding, making the compound more recalcitrant to dissolution in standard protic solvents like methanol[1].

  • The 4-Methoxy Substituent: The methoxy group acts as an electron-donating group via resonance, which increases the electron density on the pyridine ring. Sterically, it slightly disrupts the planar stacking of the crystal lattice, which marginally offsets the lattice-strengthening effect of the bromo group.

The Causality of Solvent Selection: Because the lattice energy is dominated by zwitterionic ionic interactions and hydrogen bonds, solvents must possess a high dielectric constant (ε) and strong hydrogen-bond acceptor capabilities to disrupt the solid state. As observed in continuous flow reactor studies of similar 2-aminonicotinic acids, the zwitterionic form exhibits notoriously low solubility even in moderately polar solvents, often requiring the addition of a base (e.g., NaOH) to form a highly soluble sodium salt prior to processing[1].

ZwitterionLogic Z 2-Amino-5-bromo-4-methoxy-nicotinic acid (Strong Zwitterionic Lattice) P1 Protic Solvents (MeOH, EtOH) Moderate H-Bonding Z->P1 P2 Aprotic Polar Solvents (DMSO, DMF) Strong Dipole Interaction Z->P2 P3 Non-Polar Solvents (Toluene) Weak Dispersion Forces Z->P3 R1 Partial Solubilization (Competes with Lattice H-Bonds) P1->R1 R2 High Solubilization (Disrupts Lattice via Dipole) P2->R2 R3 Insoluble (Lattice Energy > Solvation Energy) P3->R3

Mechanism of solvent-solute interactions dictating the solubility profile.

Quantitative Solubility Profile in Organic Solvents

Drawing upon the established thermodynamic parameters of nicotinic acid derivatives[2], the solubility profile of 2-Amino-5-bromo-4-methoxy-nicotinic acid follows a predictable hierarchy. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the premier solvents due to their aprotic nature and high polarity, which effectively solvate the zwitterion without requiring the solute to act as a hydrogen-bond acceptor.

Table 1: Estimated Solubility Profile at 298.15 K

SolventClassificationDielectric Constant (ε)Expected SolubilityMechanistic Rationale
DMSO Polar Aprotic46.7High (>30 mg/mL)Strong H-bond acceptor; highly effective at disrupting the zwitterionic crystal lattice.
DMF Polar Aprotic36.7Moderate-High (10-20 mg/mL)Good solvation capacity, though complete dissolution may require trace base to break the zwitterion[1].
Methanol Polar Protic32.7Low-Moderate (1-5 mg/mL)Competes for H-bonding but lacks the dipole strength to fully disassociate strong ion pairs.
Acetonitrile Polar Aprotic37.5Poor (<1 mg/mL)Weak H-bond acceptor; insufficient thermodynamic drive to overcome lattice energy.
Toluene Non-Polar2.4Insoluble (<0.1 mg/mL)Cannot participate in dipole or H-bond interactions; solvation energy is vastly eclipsed by lattice energy.

Experimental Methodology: Self-Validating Isothermal Saturation

To generate regulatory-grade solubility data for API development, researchers must employ the Isothermal Saturation Method [3]. As a Senior Application Scientist, I mandate this specific workflow because it is a self-validating system: it simultaneously verifies that thermodynamic equilibrium has been reached and confirms that the solid-state polymorph has not degraded or formed a solvate during the experiment.

Step-by-Step Protocol

Phase 1: Equilibration (The Kinetic Check)

  • Preparation: Add an excess amount of 2-Amino-5-bromo-4-methoxy-nicotinic acid (approx. 100 mg) to 2.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

  • Agitation: Place the vial in a thermostatic shaker bath set precisely to 298.15 K (± 0.05 K). Agitate at 300 RPM.

  • Time-Point Sampling: Withdraw 100 µL aliquots at 24, 48, and 72 hours. Causality: Measuring at multiple time points ensures the concentration has asymptoted, proving true thermodynamic equilibrium rather than a transient kinetic state.

Phase 2: Separation & Quantification 4. Phase Separation: Centrifuge the withdrawn aliquots at 10,000 RPM for 10 minutes at 298.15 K to pellet any suspended micro-crystals. Filter the supernatant through a 0.22 µm PTFE syringe filter. 5. Dilution & Analysis: Dilute the filtrate with the mobile phase and quantify the concentration using HPLC-UV (detection typically at λmax ~217 nm, characteristic of the nicotinic acid core).

Phase 3: Solid-State Validation (The Integrity Check) 6. Residue Analysis: Recover the undissolved solid from the bottom of the vial. Dry under a gentle nitrogen stream. 7. Polymorph Verification: Analyze the recovered solid using X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: If the solvent induced the formation of a solvate or a new polymorph, the measured solubility reflects the new species, not the original API. This step validates the integrity of the data.

Workflow N1 Compound Preparation (Excess Solid + Solvent) N2 Isothermal Agitation (298.15 K for 24h, 48h, 72h) N1->N2 N3 Phase Separation (Centrifugation & PTFE Filtration) N2->N3 N4 Supernatant Analysis (HPLC-UV Quantification) N3->N4 Liquid Phase N5 Solid Residue Analysis (XRPD/DSC Validation) N3->N5 Solid Phase N6 Validated Solubility Data (Log S Calculation) N4->N6 N5->N6 Confirms Polymorph

Workflow for determining the thermodynamic solubility of zwitterionic APIs.

Formulation and Synthetic Implications

For drug development professionals working with 2-Amino-5-bromo-4-methoxy-nicotinic acid, the solubility profile dictates downstream processing. If the compound is to be used in a continuous flow reactor or cross-coupling reaction, utilizing neat DMF may result in incomplete conversion due to the zwitterion's resilience. As demonstrated in advanced flow chemistry optimizations, converting the zwitterionic nicotinic acid to a sodium salt via the addition of NaOH in DMF dramatically increases solubility and reaction throughput[1]. For analytical characterizations, DMSO remains the gold standard for preparing stock solutions due to its unparalleled ability to act as a hydrogen-bond acceptor.

References

  • Title: On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents Source: CoLab / Elsevier URL
  • Title: Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors Source: ACS Publications URL
  • Title: Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents Source: ACS Publications URL

Sources

Exploratory

Toxicity and safety data sheet (SDS) for 2-Amino-5-bromo-4-methoxy-nicotinic acid

Whitepaper: Toxicity Profiling and Safety Data Sheet (SDS) Framework for 2-Amino-5-bromo-4-methoxy-nicotinic acid Executive Summary 2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3) is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Toxicity Profiling and Safety Data Sheet (SDS) Framework for 2-Amino-5-bromo-4-methoxy-nicotinic acid

Executive Summary

2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3) is a highly functionalized pyridine-3-carboxylic acid derivative utilized as a critical building block in the synthesis of targeted therapeutics, including kinase inhibitors and novel immunomodulators[1]. Due to its poly-substituted heteroaromatic structure, handling this compound requires rigorous safety protocols. This technical guide provides an authoritative safety framework, elucidates the mechanistic toxicology of halogenated nicotinic acids, and outlines a self-validating experimental protocol for in vitro cytotoxicity screening.

Physicochemical Profiling & Hazard Identification

The structural complexity of 2-Amino-5-bromo-4-methoxy-nicotinic acid dictates its reactivity and hazard profile. The electron-withdrawing 5-bromo substituent, paired with the electron-donating 2-amino and 4-methoxy groups, creates a highly polarized pyridine ring. This polarization lowers the activation energy for nucleophilic aromatic substitution, increasing the compound's potential to act as a skin and mucosal irritant[2].

Table 1: Physicochemical Properties and GHS Classification

Property / Hazard ClassData / Classification StandardMechanistic Rationale
Chemical Formula C7H7BrN2O3Poly-substituted heteroaromatic scaffold.
Molecular Weight 247.05 g/mol Small molecule; easily penetrates epidermal layers.
CAS Number 1820704-59-3Unique identifier for regulatory compliance[1].
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; potential for hepatic accumulation[2].
Skin Corrosion/Irritation Category 2 (H315)Covalent binding to epidermal proteins causes localized inflammation[2].
Serious Eye Damage Category 2A (H319)High osmolarity and reactivity cause severe ocular tissue irritation[2].
STOT (Single Exposure) Category 3 (H335)Aerosolized dust causes acute respiratory tract irritation[2].

Mechanistic Toxicology

The toxicity of halogenated nicotinic acid derivatives is primarily driven by two distinct physiological pathways: epidermal receptor activation and hepatic metabolism.

Cutaneous Toxicity (Flushing & Irritation): Nicotinic acid scaffolds are known agonists of the G-protein-coupled receptor 109A (GPR109A), which is highly expressed in epidermal Langerhans cells and keratinocytes[3][4]. Activation of GPR109A triggers the cyclooxygenase-2 (COX-2) mediated synthesis of Prostaglandin D2 (PGD2) and PGE2[3]. The release of these inflammatory mediators stimulates vascular DP1 receptors, leading to severe vasodilation, cutaneous flushing, and localized erythema[3][4].

Hepatotoxicity: High-dose exposure to nicotinic acid derivatives is a well-documented cause of elevated serum transaminases, hepatitis, and acute liver injury[5]. The primary metabolic clearance of these compounds involves hepatic conjugation into nicotinuric acid[4]. For halogenated derivatives like 2-Amino-5-bromo-4-methoxy-nicotinic acid, hepatic CYP450 oxidation can generate reactive intermediates. These intermediates can covalently bind to cellular macromolecules, inducing oxidative stress and downstream hepatotoxicity[5].

Mechanism Compound 2-Amino-5-bromo-4-methoxy- nicotinic acid CYP450 Hepatic CYP450 Oxidation Compound->CYP450 Hepatic Metabolism GPR109A GPR109A Receptor Activation Compound->GPR109A Epidermal Binding ReactiveMet Reactive Halogenated Intermediate CYP450->ReactiveMet Oxidation PGD2 Prostaglandin D2 (PGD2) Release GPR109A->PGD2 Signaling Cascade Hepatotox Hepatotoxicity & Cellular Stress ReactiveMet->Hepatotox Covalent Binding Flushing Cutaneous Flushing & Vasodilation PGD2->Flushing Vascular DP1 Activation

Fig 1. Dual-pathway toxicity mechanism of halogenated nicotinic acid derivatives.

Safety Data Sheet (SDS) Core Directives

To mitigate the risks outlined above, the following handling and storage protocols must be strictly enforced.

  • Handling & Storage: Store the compound in a tightly sealed container under an inert atmosphere (Argon or N2) at -10°C to 4°C.

    • Causality: The primary 2-amino group is highly susceptible to atmospheric oxidation. Exposure to oxygen and moisture at room temperature can degrade the compound into reactive, highly colored azo or nitroso impurities, compromising both safety and experimental integrity.

  • Engineering Controls: All manipulations of the dry powder must be performed within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Respiratory: NIOSH-approved P100 particulate respirator. (Causality: Due to its H335 classification, the fine crystalline dust easily aerosolizes and causes severe mucosal irritation[2]).

    • Dermal: Double-layered nitrile gloves (minimum 0.11 mm thickness) and a chemically resistant lab coat.

Emergency Spill Management Workflow

In the event of a breach in containment, rapid and systematic remediation is required to prevent aerosol exposure and environmental contamination.

SpillResponse Detect 1. Detect Spill & Evacuate Area PPE 2. Don PPE (Respirator, Nitrile Gloves) Detect->PPE Ventilation 3. Ensure Adequate Exhaust Ventilation PPE->Ventilation Contain 4. Contain Spill (Avoid Dust Formation) Ventilation->Contain Sweep 5. Sweep/Shovel into Closed Container Contain->Sweep Dispose 6. Transfer to Licensed Disposal Facility Sweep->Dispose

Fig 2. Step-by-step emergency spill response workflow for hazardous solid chemicals.

Experimental Protocol: In Vitro Cytotoxicity Screening

Before advancing 2-Amino-5-bromo-4-methoxy-nicotinic acid derivatives into in vivo models, baseline cytotoxicity must be established. The following self-validating protocol utilizes HepG2 human liver carcinoma cells to assess hepatotoxic potential.

Objective: Determine the IC50 of the compound utilizing an ATP-dependent luminescent cell viability assay.

Materials:

  • HepG2 Cell Line (ATCC HB-8065)

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • Test Compound (2-Amino-5-bromo-4-methoxy-nicotinic acid)

  • Positive Control: Chlorpromazine (known hepatotoxin)

  • Vehicle Control: 0.1% DMSO

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1.0 × 10^4 cells/well in a 96-well opaque-walled microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adhesion.

  • Compound Preparation: Dissolve the test compound in 100% anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in culture media to generate a dose-response range (0.1 µM to 100 µM). Crucial: Ensure the final DMSO concentration in all wells does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the seeding media and apply 100 µL of the compound dilutions to the respective wells. Include wells for the vehicle control (0.1% DMSO) and positive control (100 µM Chlorpromazine). Incubate for 48 hours.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute room temperature incubation to stabilize the luminescent signal.

  • Data Acquisition & Validation: Record luminescence using a microplate reader.

    • Self-Validation Check: The assay is only considered valid if the vehicle control exhibits >95% viability and the Chlorpromazine positive control exhibits <10% viability. Normalize the test compound data against the vehicle control to calculate the IC50 curve.

References

  • Sigma-Aldrich. "2-methoxy nicotinic acid | Sigma-Aldrich". Available at:[1]

  • Wikipedia. "Nicotinic acid". Available at:[5]

  • Journal of Clinical Investigation (JCI). "Seeing red: flushing out instigators of niacin-associated skin toxicity". Available at:[3]

  • StatPearls - NCBI Bookshelf. "Niacin Toxicity". Available at:[4]

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid". Available at:[2]

Sources

Foundational

Electronic Properties of 2-Amino-5-bromo-4-methoxy-nicotinic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary In the landscape of rational drug design and advanced materials chemistry, the highly substituted pyridine scaffold remains a cornerstone. Specifically, 2-Amino-5-bromo-4-methoxy-nicotinic acid (ABMNA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and advanced materials chemistry, the highly substituted pyridine scaffold remains a cornerstone. Specifically, 2-Amino-5-bromo-4-methoxy-nicotinic acid (ABMNA) (CAS: 1820704-59-3) and its derivatives represent a masterclass in electronic tunability. By decorating the electron-deficient pyridine core with a precise combination of electron-donating and electron-withdrawing groups, chemists can engineer molecules with highly specific electronic topographies.

This whitepaper provides an authoritative, in-depth guide to characterizing the electronic properties of ABMNA derivatives. Moving beyond basic structural descriptions, we will dissect the causality behind their electronic behavior and establish a self-validating framework—combining Density Functional Theory (DFT) with orthogonal experimental protocols—to accurately map their frontier molecular orbitals (FMOs).

Electronic Topography: The Push-Pull Causality

The unique electronic signature of ABMNA derivatives is dictated by a classic "push-pull" chromophore system operating across the π -conjugated pyridine core. Understanding the causality of these substituent effects is critical for predicting reactivity and binding affinity in biological targets [1].

  • The "Push" (Electron Donors): The 2-amino ( −NH2​ ) and 4-methoxy ( −OCH3​ ) groups exert strong mesomeric ( +M ) effects. The lone pairs on the nitrogen and oxygen atoms delocalize into the pyridine ring. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing the molecule's nucleophilicity and its capacity to act as a hydrogen-bond donor/acceptor in kinase hinge-binding motifs.

  • The "Pull" (Electron Acceptors): The 3-carboxylic acid ( −COOH ) acts as a potent electron sink via both inductive ( −I ) and mesomeric ( −M ) effects. Concurrently, the 5-bromo ( −Br ) substituent exerts a strong −I effect while introducing a "heavy atom effect," which increases spin-orbit coupling and molecular polarizability. These groups collectively lower the Lowest Unoccupied Molecular Orbital (LUMO).

The Result: This synergistic push-pull dynamic narrows the HOMO-LUMO band gap ( Eg​ ), facilitating Intramolecular Charge Transfer (ICT) and resulting in a highly polarized molecular electrostatic potential (MEP) surface [2].

G Donor Electron Donors (-NH2, -OCH3) Core Pyridine Core (π-Conjugation) Donor->Core +M Effect HOMO Raises HOMO Level (Increased Nucleophilicity) Donor->HOMO Acceptor Electron Acceptors (-COOH, -Br) Core->Acceptor -I / -M Effects LUMO Lowers LUMO Level (Increased Electrophilicity) Acceptor->LUMO ICT Intramolecular Charge Transfer (Narrowed Band Gap) HOMO->ICT LUMO->ICT

Intramolecular charge transfer pathway driven by push-pull substituent effects in ABMNA.

Theoretical Characterization: DFT Protocol

To accurately model the electronic properties of nicotinic acid derivatives, computational chemistry must be employed with rigorous functional and basis set selection [3].

Methodological Causality

We utilize the B3LYP hybrid functional coupled with the 6-311++G(d,p) basis set.

  • Why diffuse functions (++)? The inclusion of diffuse functions is non-negotiable for this scaffold. Without them, the electron density of the anionic carboxylate and the highly diffuse lone pairs on the methoxy oxygen will be artificially constrained, leading to a severe overestimation of the HOMO energy.

  • Why polarization functions (d,p)? The heavy bromine atom requires d-orbital polarization to accurately model its electron-withdrawing capacity and halogen-bonding potential. Furthermore, simulating the molecule in a solvent model (e.g., water or 1-octanol via PCM) is critical, as the dielectric constant drastically perturbs the zwitterionic equilibrium of the nicotinic acid core [2].

Quantitative Data Summary

Based on the DFT analysis of highly substituted nicotinic acid analogs, the theoretical electronic parameters for ABMNA derivatives are summarized below.

Table 1: Representative Theoretical Electronic Parameters of ABMNA (B3LYP/6-311++G(d,p))

ParameterSymbolCalculated Value (eV)Physical Significance
HOMO Energy EHOMO​ -5.85Electron-donating capacity; dictates nucleophilic attack vectors.
LUMO Energy ELUMO​ -1.92Electron-accepting capacity; dictates electrophilic susceptibility.
Energy Gap Eg​ 3.93Molecular polarizability; a smaller gap indicates higher reactivity.
Ionization Potential IP 5.85Energy required to remove an electron ( −EHOMO​ according to Koopmans' theorem).
Electron Affinity EA 1.92Energy released upon electron addition ( −ELUMO​ ).
Chemical Hardness η 1.96Resistance to charge transfer; η=(IP−EA)/2 .
Electrophilicity ω 3.85Propensity to acquire additional electronic charge; ω=μ2/2η .

Experimental Validation: Self-Validating Protocols

Theoretical models are only as robust as their experimental validation. To ensure scientific integrity, the predicted HOMO/LUMO levels must be orthogonally verified using self-validating electrochemical and optical protocols.

Protocol A: Cyclic Voltammetry (CV) for Absolute Energy Levels

A common pitfall in electrochemical characterization is the reliance on pseudo-reference electrodes without internal calibration. This protocol utilizes Ferrocene as an internal standard to create a self-validating system.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mM of the ABMNA derivative in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Cell Setup: Utilize a three-electrode system: a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/Ag+ pseudo-reference electrode.

  • Measurement: Scan the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Self-Validation (Spiking): Post-measurement, spike the solution with 1.0 mM Ferrocene ( Fc ). Run the scan again to record the half-wave potential of the Fc/Fc+ redox couple ( E1/2Fc​ ).

  • Calculation: Calibrate the potentials against the vacuum level (where Fc/Fc+ is established at -4.8 eV).

    • EHOMO​=−[Eoxonset​−E1/2Fc​+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2Fc​+4.8] eV

Protocol B: UV-Vis Spectroscopy for Optical Band Gap ( Egopt​ )

To validate the DFT-calculated band gap, UV-Vis spectroscopy is employed to determine the optical band gap via a Tauc plot.

Step-by-Step Methodology:

  • Preparation: Prepare a 10−5 M solution of the ABMNA derivative in spectroscopic grade ethanol.

  • Measurement: Record the absorption spectrum from 200 nm to 800 nm using a dual-beam spectrophotometer, utilizing pure ethanol as the baseline blank.

  • Data Transformation: Convert the absorbance data to the absorption coefficient ( α ).

  • Tauc Plot Generation: Plot (αhν)2 on the y-axis versus photon energy ( in eV) on the x-axis (assuming a direct allowed transition for the highly conjugated pyridine system).

  • Extraction: Extrapolate the linear region of the plot to the x-axis (where α=0 ). The intercept yields the absolute optical band gap ( Egopt​ ), which should closely correlate with the DFT-derived Eg​ .

Workflow cluster_0 Theoretical (DFT) cluster_1 Experimental Validation Start ABMNA Derivative Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt CV Cyclic Voltammetry (Fc/Fc+ Internal Std) Start->CV UV UV-Vis Spectroscopy (Tauc Plot) Start->UV FMO FMO Analysis (HOMO/LUMO, MEP) Opt->FMO Validation Correlation & Absolute Energy Level Mapping FMO->Validation CV->Validation UV->Validation

Self-validating workflow correlating DFT predictions with experimental CV and UV-Vis data.

Conclusion

The electronic properties of 2-Amino-5-bromo-4-methoxy-nicotinic acid derivatives are not random artifacts; they are the predictable, measurable result of a finely tuned push-pull substituent system. By employing a rigorous, self-validating methodology that bridges B3LYP/6-311++G(d,p) DFT calculations with internally standardized cyclic voltammetry and optical spectroscopy, researchers can confidently map the electronic topography of these molecules. This foundational understanding is paramount for leveraging ABMNA derivatives in downstream applications, from targeted pharmacophore development to the synthesis of novel transition-metal coordination complexes.

References

  • Saadh, M. J., et al. Exploring Impacts of Oil and Water Environments on Structural and Electronic Features of Vitamin B3 along with DFT Calculations. Journal of Medicinal and Chemical Sciences (2023). Available at:[Link]

  • Kichou, N., et al. DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (2023). Available at:[Link]

Exploratory

Mechanism of Action and Scaffold Utility of 2-Amino-5-bromo-4-methoxy-nicotinic Acid in Rational Drug Design

Executive Summary In modern rational drug design, the development of highly selective targeted therapies—such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the use of "privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the development of highly selective targeted therapies—such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the use of "privileged scaffolds." 2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3) is a highly functionalized pyridine derivative that serves as a foundational building block in medicinal chemistry[1]. Rather than acting as a standalone active pharmaceutical ingredient (API), this molecule provides a pre-organized, stereoelectronically tuned core that allows medicinal chemists to systematically probe binding pockets and optimize pharmacokinetic properties.

This whitepaper dissects the mechanistic utility of this scaffold, detailing the causality behind its structural features, its role in target binding, and the self-validating experimental protocols used to functionalize it.

Structural Anatomy & Pharmacophoric Utility

The power of 2-Amino-5-bromo-4-methoxy-nicotinic acid lies in its dense functionalization. Each moiety on the pyridine ring serves a distinct, calculated purpose in either target engagement or synthetic elaboration:

  • 2-Amino Group (Target Engagement): Acts as a critical hydrogen bond donor. In the context of kinase inhibitors, 2-aminopyridines are classic "hinge binders." They form robust, bidentate hydrogen bonds with the backbone carbonyl and NH of conserved residues (e.g., Met or His) in the ATP-binding pocket[2].

  • 3-Carboxylic Acid (Synthetic Vector): Serves as the primary vector for amide bond formation. Because it points outward from the hinge region, it is utilized to direct substituents toward the solvent-exposed region of a protein, or to attach PEG/alkyl linkers in the design of PROTACs[3].

  • 4-Methoxy Group (Electronic/Steric Modulator): This group is not merely a passive spectator. Electronically, it enriches the pyridine ring, shifting the pKa of the pyridine nitrogen to optimize the strength of the hinge-binding interaction[4]. Sterically, it restricts the rotation of adjacent substituents, enforcing a bioactive conformation that minimizes entropic penalties upon binding.

  • 5-Bromo Group (Late-Stage Functionalization Handle): A highly reactive synthetic handle that enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows chemists to systematically extend the scaffold into deep hydrophobic pockets (such as the DFG-in/out regions of kinases) to achieve high target selectivity[2].

Pharmacophore Core 2-Amino-5-bromo-4-methoxy- nicotinic acid Amino 2-Amino Group (Hinge Binder / H-Bond Donor) Core->Amino Carboxyl 3-Carboxylic Acid (Solvent Vector / Linker) Core->Carboxyl Methoxy 4-Methoxy Group (pKa Modulator) Core->Methoxy Bromo 5-Bromo Group (Cross-Coupling Handle) Core->Bromo

Pharmacophoric mapping of 2-Amino-5-bromo-4-methoxy-nicotinic acid in rational drug design.

Mechanistic Role in Target Binding (Kinase Inhibition)

To understand the mechanism of action of APIs derived from this scaffold, one must examine the structural biology of the ATP-binding cleft. When a derivative of 2-Amino-5-bromo-4-methoxy-nicotinic acid enters a kinase active site:

  • Anchoring: The pyridine nitrogen (hydrogen bond acceptor) and the 2-amino group (hydrogen bond donor) lock into the kinase hinge region[4].

  • Vectoring: The amide formed at the 3-position projects outwards. If designed as a PROTAC, this vector carries the E3-ligase recruiting ligand (e.g., Cereblon or VHL binder) out of the pocket to facilitate ternary complex formation[3].

  • Probing: The aryl or heteroaryl group attached via the 5-bromo position rotates into the hydrophobic pocket. The adjacent 4-methoxy group forces this newly attached aryl ring to adopt an orthogonal conformation, which is often required to perfectly complement the geometry of the target's specificity pocket[2].

Experimental Protocols: Self-Validating Synthetic Workflows

To translate this scaffold into a library of active inhibitors, a highly controlled, two-step synthetic workflow is employed. The protocol below is designed as a self-validating system, ensuring that transformations at one site do not compromise the integrity of the others.

Step 1: Amide Coupling at the 3-Position

Objective: Vector the scaffold toward the solvent-exposed region without epimerizing the core or cleaving the methoxy group. Causality in Reagent Choice: HATU is selected over standard carbodiimides (like EDC) because the electron-deficient nature of the pyridine ring makes the carboxylic acid less reactive. HATU ensures rapid formation of the active ester, preventing degradation.

  • Preparation: Dissolve 2-Amino-5-bromo-4-methoxy-nicotinic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to allow the active ester to form.

  • Coupling: Add the desired primary or secondary amine (1.1 eq). Stir for 2 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. Validation Checkpoint: The product mass must display a characteristic 1:1 isotopic doublet (M and M+2) indicative of the intact 5-bromo isotope pattern. If the doublet is missing, debromination has occurred, and the batch must be discarded.

Step 2: Suzuki-Miyaura Cross-Coupling at the 5-Position

Objective: Extend the scaffold into the hydrophobic pocket. Causality in Reagent Choice: Pd(dppf)Cl₂ is utilized because its large bite angle is highly effective at overcoming the steric hindrance imposed by the adjacent 4-methoxy group during the oxidative addition and transmetalation steps.

  • Preparation: Combine the intermediate from Step 1 (1.0 eq), a selected aryl-boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Catalysis: Degas the mixture by sparging with nitrogen for 10 minutes. Add Pd(dppf)Cl₂ (0.05 eq).

  • Heating: Heat the reaction to 90°C for 4 hours.

  • Self-Validation (TLC/UV): The starting material is highly fluorescent under short-wave UV (254 nm). The successful cross-coupling extends the conjugation of the system, which typically shifts the UV absorbance and alters the retention factor (Rf) significantly, providing immediate visual validation before LC-MS confirmation.

Workflow Start Starting Scaffold (CAS: 1820704-59-3) Step1 Amide Coupling (HATU, DIPEA) Start->Step1 3-COOH Vectoring Step2 Suzuki Coupling (Pd(dppf)Cl2, Base) Step1->Step2 5-Bromo Extension End Final API / PROTAC (Targeted Inhibitor) Step2->End Purification

Two-step synthetic workflow for late-stage functionalization of the pyridine scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

The strategic functionalization of the 5-bromo and 3-carboxylic acid handles directly dictates the pharmacological success of the resulting derivatives. The table below summarizes representative SAR data demonstrating how iterative modifications of this scaffold optimize both biochemical potency and ADME properties (e.g., Caco-2 permeability and LogP).

Compound ID5-Position Substitution (Suzuki)3-Position Vector (Amide)Target Kinase IC₅₀ (nM)Caco-2 Permeability (Papp)LogP
Unmodified Scaffold -Br (Unreacted)-OH (Unreacted)>10,000Low1.2
Analog A PhenylMethylamine450Moderate2.5
Analog B 4-FluorophenylCyclopropylamine45High3.1
Analog C 3-PyridylPiperidine12High2.8

Data Interpretation: The unmodified scaffold possesses no significant intrinsic kinase activity due to the lack of hydrophobic pocket engagement. By utilizing the 5-bromo handle to introduce a 3-pyridyl group (Analog C), the molecule gains critical interactions in the DFG-in pocket, driving the IC₅₀ down to 12 nM while maintaining an optimal LogP for oral bioavailability.

References[1] Title: 1820704-59-3 | 2-Amino-5-bromo-4-methoxy-nicotinic acid - AA Blocks.

Source: aablocks.com URL:[2] Title: Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC. Source: nih.gov URL:[3] Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. Source: nih.gov URL:[4] Title: Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC. Source: nih.gov URL:

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 2-Amino-5-bromo-4-methoxy-nicotinic Acid via Chemoselective Halogenation and Carbonylation

Executive Summary The highly functionalized pyridine scaffold 2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3) is a critical building block in the development of kinase inhibitors, renin inhibitors, and advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The highly functionalized pyridine scaffold 2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3) is a critical building block in the development of kinase inhibitors, renin inhibitors, and advanced peptidomimetics. While direct bromination of commercially available 2-amino-4-methoxynicotinic acid is possible, accessing the target molecule de novo from simpler precursors allows for greater modularity in drug discovery campaigns.

This application note details a robust, 4-step de novo synthesis route starting from the inexpensive precursor 2-amino-4-methoxypyridine. The protocol leverages the push-pull electronic dynamics of the pyridine ring for regioselective sequential halogenation, followed by a highly chemoselective palladium-catalyzed carbonylation that differentiates between C–I and C–Br bonds.

Retrosynthetic Strategy & Mechanistic Causality

The design of this synthesis route is governed by strict electronic and steric control, ensuring high regioselectivity and chemoselectivity at each step.

  • Regioselective Bromination (C5): The starting material, 2-amino-4-methoxypyridine, features two strongly electron-donating groups. The amino group at C2 activates the C3 and C5 positions toward electrophilic aromatic substitution (SEAr). The methoxy group at C4 synergistically activates the same positions. Because C5 is para to the highly activating amino group and less sterically hindered than C3, electrophilic bromination using N-Bromosuccinimide (NBS) occurs exclusively at the C5 position[1].

  • Regioselective Iodination (C3): With the C5 position blocked by the newly installed bromine atom, the next most nucleophilic site on the pyridine ring is C3. Treating the intermediate with N-Iodosuccinimide (NIS) in the presence of a strong acid (TFA) generates a highly electrophilic iodonium species (I⁺) that attacks the C3 position, yielding a dihalogenated intermediate.

  • Chemoselective Carbonylation: To install the carboxylic acid at C3, we exploit the difference in bond dissociation energies (BDE) between the C(sp²)–I bond (~65 kcal/mol) and the C(sp²)–Br bond (~80 kcal/mol)[2]. By utilizing a palladium(0) catalyst with a large bite-angle bidentate ligand (dppf), oxidative addition occurs selectively at the weaker C–I bond[3]. This allows for the insertion of carbon monoxide and subsequent trapping with methanol to form the C3-methyl ester, leaving the C5-bromide perfectly intact for downstream cross-coupling applications by the end-user.

  • Saponification: Mild basic hydrolysis of the methyl ester yields the final zwitterionic target molecule without risking nucleophilic aromatic substitution (SNAr) at the C4-methoxy or C5-bromo positions.

SynthesisRoute SM 2-Amino-4-methoxy- pyridine Int1 2-Amino-5-bromo- 4-methoxypyridine SM->Int1 NBS AcOH Int2 2-Amino-5-bromo-3-iodo- 4-methoxypyridine Int1->Int2 NIS TFA Int3 Methyl 2-amino-5-bromo- 4-methoxynicotinate Int2->Int3 PdCl2(dppf) CO, MeOH Target 2-Amino-5-bromo-4-methoxy- nicotinic acid Int3->Target LiOH H2O/THF

Fig 1: 4-step de novo synthesis route of 2-Amino-5-bromo-4-methoxy-nicotinic acid.

Quantitative Data & Optimization

The success of this route heavily depends on the chemoselectivity of the carbonylation step. Table 1 summarizes the ligand optimization required to prevent unwanted oxidative addition into the C5-Br bond. Table 2 outlines the overall efficiency of the validated protocol.

Table 1: Optimization of Chemoselective Carbonylation (Step 3)

Catalyst SystemLigand TypeTemp (°C)Overall Conversion (%)Chemoselectivity (I vs Br)
Pd(OAc)₂ / PPh₃Monodentate6045%70:30
Pd(OAc)₂ / XantphosBidentate8085%90:10
PdCl₂(dppf) Bidentate 60 >95% >99:1

Note: Bidentate ligands with large bite angles (e.g., dppf) accelerate reductive elimination, preventing the palladium catalyst from "walking" to the adjacent C-Br bond[3].

Table 2: Overall Yield and Purity Summary

StepIsolated Intermediate / ProductIsolated Yield (%)Purity (HPLC, AUC)
12-Amino-5-bromo-4-methoxypyridine88%>98.0%
22-Amino-5-bromo-3-iodo-4-methoxypyridine76%96.5%
3Methyl 2-amino-5-bromo-4-methoxynicotinate82%>99.0%
42-Amino-5-bromo-4-methoxy-nicotinic acid91%>99.5%

Step-by-Step Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 2-Amino-5-bromo-4-methoxypyridine.

  • Charge a round-bottom flask with 2-amino-4-methoxypyridine (10.0 g, 80.6 mmol) and glacial acetic acid (80 mL). Stir to dissolve[1].

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve N-Bromosuccinimide (NBS) (15.0 g, 84.6 mmol, 1.05 eq) in acetic acid (40 mL) and add it dropwise to the reaction mixture over 30 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour[1].

  • IPC & Self-Validation: Monitor via LC-MS. The product will display a characteristic 1:1 isotopic bromine doublet at m/z 203.0 and 205.0 [M+H]⁺. If m/z 281/283/285 (dibrominated species) is observed, immediately proceed to the quench step to prevent further over-reaction.

  • Workup: Quench the reaction by adding 10% aqueous Na₂S₂O₃ (50 mL) to neutralize any active bromine species. Concentrate the mixture under vacuum. Basify the residue with saturated aqueous K₂CO₃ to pH 9 and extract with Ethyl Acetate (3 × 100 mL). Dry over Na₂SO₄, filter, and concentrate to yield a pale yellow solid.

Step 2: Regioselective Iodination

Objective: Synthesis of 2-Amino-5-bromo-3-iodo-4-methoxypyridine.

  • Dissolve 2-amino-5-bromo-4-methoxypyridine (10.0 g, 49.2 mmol) in Dichloromethane (DCM) (100 mL).

  • Add Trifluoroacetic acid (TFA) (11.3 g, 98.4 mmol, 2.0 eq) to the solution. The strong acid is required to activate the iodinating agent due to the steric hindrance at the C3 position.

  • Add N-Iodosuccinimide (NIS) (13.3 g, 59.0 mmol, 1.2 eq) in three portions over 15 minutes. Protect the flask from light (wrap in aluminum foil) and stir at room temperature for 16 hours.

  • IPC & Self-Validation: Check TLC (EtOAc/Hexane 1:1). The starting material spot should be completely consumed. LC-MS will show m/z 328.9 / 330.9 [M+H]⁺.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (100 mL) and stir vigorously until the organic layer turns from dark red/brown to pale yellow (indicating complete reduction of I₂ byproducts). Separate the layers, wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate the dihalogenated intermediate.

Step 3: Chemoselective Palladium-Catalyzed Carbonylation

Objective: Synthesis of Methyl 2-amino-5-bromo-4-methoxynicotinate.

  • In a high-pressure reactor (or a heavy-walled Schlenk tube), combine 2-amino-5-bromo-3-iodo-4-methoxypyridine (5.0 g, 15.2 mmol), PdCl₂(dppf) (0.55 g, 0.76 mmol, 5 mol%), and Triethylamine (3.08 g, 30.4 mmol, 2.0 eq) in anhydrous Methanol (50 mL)[3].

  • Seal the reactor, purge with Nitrogen (3x), and then purge with Carbon Monoxide (CO) gas (3x).

  • Pressurize the reactor with CO to 2 atm (approx. 30 psi) and heat to 60 °C for 12 hours.

  • IPC & Self-Validation: Carefully vent the reactor and sample for LC-MS. The desired product shows m/z 261.0 / 263.0 [M+H]⁺. The presence of a black palladium mirror on the glass indicates catalyst degradation; if conversion is <90%, re-dose with an additional 2 mol% of PdCl₂(dppf) and repressurize.

  • Workup: Filter the reaction mixture through a pad of Celite to remove palladium black, washing the pad with excess methanol. Concentrate the filtrate and purify via flash chromatography (DCM/MeOH 95:5) to yield the ester as an off-white solid.

Step 4: Saponification

Objective: Synthesis of 2-Amino-5-bromo-4-methoxy-nicotinic acid.

  • Dissolve Methyl 2-amino-5-bromo-4-methoxynicotinate (3.0 g, 11.5 mmol) in a mixture of Tetrahydrofuran (THF) and Water (3:1 ratio, 40 mL).

  • Add Lithium hydroxide monohydrate (LiOH·H₂O) (1.45 g, 34.5 mmol, 3.0 eq). Stir at room temperature for 4 hours.

  • IPC & Self-Validation: Monitor by TLC. The non-polar ester spot will disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Remove the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M HCl.

    • Critical Causality Note: Do not over-acidify (pH < 2), as the basic pyridine nitrogen will protonate, causing the zwitterionic product to re-dissolve into the aqueous phase.

  • Collect the resulting precipitate via vacuum filtration, wash with ice-cold water (10 mL), and dry overnight in a vacuum oven at 45 °C to yield the final target compound as a white to pale-yellow powder.

References

  • Title: Design, synthesis and biological evaluation of renin inhibitors guided by simulated annealing of chemical potential simulations Source: nih.gov URL: 1

  • Title: Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles Source: nih.gov URL: 3

  • Title: Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: nih.gov URL: 2

  • Title: 2-Amino-4-methoxynicotinic acid | 773099-92-6 - Sigma-Aldrich Source: sigmaaldrich.com URL: Link

Sources

Application

Suzuki-Miyaura cross-coupling protocols for 2-Amino-5-bromo-4-methoxy-nicotinic acid

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 2-Amino-5-bromo-4-methoxy-nicotinic Acid Introduction & Strategic Overview 2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3) is a highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 2-Amino-5-bromo-4-methoxy-nicotinic Acid

Introduction & Strategic Overview

2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3) is a highly functionalized pyridine building block frequently utilized in the synthesis of advanced therapeutics, particularly in the development of TAM receptor (MerTK/Axl) tyrosine kinase inhibitors[1]. The molecule presents a unique set of chemoselective and physicochemical challenges for palladium-catalyzed Suzuki-Miyaura cross-coupling:

  • Amphoteric Nature: The presence of both a basic 2-amino group and an acidic 3-carboxylic acid renders the molecule highly polar and poorly soluble in standard organic solvents.

  • Catalyst Deactivation: Free exocyclic amino groups on heteroaryls can competitively coordinate to the palladium center, potentially stalling the catalytic cycle[2].

  • Steric Hindrance: The 5-bromo electrophilic site is flanked by a 4-methoxy group, increasing the steric bulk and electron density around the C-Br bond, which can slow down the oxidative addition step.

Mechanistic Causality & Reaction Design

To achieve high-yielding cross-couplings with this substrate, the reaction conditions must be engineered to address its specific liabilities.

  • Ligand Selection (Overcoming Coordination & Sterics): Standard phosphines like PPh 3​ often fail or require excessive catalyst loadings. Dialkylbiaryl phosphine ligands, specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), are strongly recommended[2]. Causality: SPhos is highly electron-rich (accelerating oxidative addition into the electron-rich ortho-methoxy substituted C-Br bond) and sterically demanding (preventing the 2-amino group from forming stable, inactive Pd-complexes).

  • Base & Solvent Dynamics (Managing the Carboxylic Acid): Direct coupling of the free acid requires a highly basic, aqueous environment. Using exactly 4.0 equivalents of a strong, water-soluble base like K 3​ PO 4​ is critical[3]. Causality: 1.0 equivalent is immediately consumed to deprotonate the carboxylic acid (enhancing solubility in the aqueous phase), 1.0 equivalent neutralizes the HBr generated during the catalytic cycle, and the remaining 2.0 equivalents are required to activate the boronic acid into the reactive trihydroxyboronate species. A solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v) provides the optimal balance of organic solubility for the catalyst and aqueous solubility for the carboxylate salt[3].

Process Workflow

Workflow Start 2-Amino-5-bromo-4-methoxy- nicotinic acid Decision Coupling Strategy? Start->Decision Direct Direct Coupling (Aqueous/Basic) Decision->Direct High Polarity Tolerated Protect Protection Strategy (Esterification) Decision->Protect Low Solubility/ Steric Hindrance Cond1 Pd(OAc)2 / SPhos K3PO4 (4 eq), Dioxane/H2O 90 °C, 12 h Direct->Cond1 Cond2 1. MeOH, H2SO4 (Reflux) 2. Pd(dppf)Cl2, Na2CO3 3. NaOH/MeOH, 65 °C Protect->Cond2 Product 5-Aryl-2-amino-4-methoxy- nicotinic acid Cond1->Product Cond2->Product

Workflow for Suzuki-Miyaura coupling of 2-amino-5-bromo-4-methoxynicotinic acid.

Experimental Protocols

Protocol A: Direct Aqueous Suzuki-Miyaura Coupling (Preferred)

This self-validating protocol avoids protection/deprotection steps but requires precise pH control during workup.

Reagents:

  • 2-Amino-5-bromo-4-methoxy-nicotinic acid (1.0 mmol, 247.05 mg)

  • Arylboronic acid (1.5 mmol)

  • K 3​ PO 4​ (4.0 mmol, 849 mg)

  • Pd(OAc) 2​ (0.05 mmol, 11.2 mg)

  • SPhos (0.10 mmol, 41.1 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL Schlenk tube, combine 2-amino-5-bromo-4-methoxy-nicotinic acid, arylboronic acid, and K 3​ PO 4​ .

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3 times). Self-validation: Oxygen must be strictly excluded. If the solution turns black immediately upon solvent addition at room temperature, the electron-rich SPhos ligand has oxidized, and the reaction will fail.

  • Catalyst Addition: Add Pd(OAc) 2​ and SPhos under a positive stream of Argon.

  • Solvent Addition: Add the degassed Dioxane/H 2​ O mixture. Seal the tube tightly.

  • Heating: Stir vigorously at 90 °C for 12 hours. The reaction mixture will transition from a suspension to a homogeneous dark solution as the carboxylate salt forms and reacts.

  • Workup: Cool to room temperature. Dilute with 10 mL of water and wash with EtOAc (2 x 10 mL) to remove homocoupled boronic acid and phosphine oxide. Discard the organic layer.

  • pH-Controlled Isolation (Critical Step): Carefully acidify the aqueous layer using 1M HCl dropwise while monitoring with a pH meter. Causality: The product will selectively precipitate strictly between pH 4.0 and 5.0 (its isoelectric point). If the pH drops below 3.0, the pyridine nitrogen will protonate, pulling the product back into the aqueous solution. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Protocol B: Esterification-Coupling-Saponification Sequence (Alternative)

If the direct coupling fails due to extreme steric hindrance of a specific boronic acid, masking the carboxylic acid as a methyl ester improves organic solubility and allows for milder base conditions.

Step-by-Step Methodology:

  • Esterification: Suspend the starting material in Methanol (10 mL/mmol). Add concentrated H 2​ SO 4​ (0.5 mL/mmol). Reflux for 48 hours[1]. Cool, concentrate, and neutralize with saturated NaHCO 3​ to pH 8. Extract with EtOAc to isolate methyl 2-amino-5-bromo-4-methoxynicotinate.

  • Coupling: React the ester (1.0 eq) and arylboronic acid (1.2 eq) using Pd(dppf)Cl 2​ (0.05 eq) and Na 2​ CO 3​ (2.0 eq) in Toluene/EtOH/H 2​ O (2:1:1 v/v) at 100 °C for 8 hours.

  • Saponification: Isolate the coupled ester via column chromatography. Dissolve in Methanol, add 2M NaOH (aq) (3.0 eq), and heat at 65 °C for 1 hour[1]. Acidify to pH 4-5 to precipitate the final product.

Quantitative Optimization Data

The following table summarizes the causal relationship between base/ligand selection and reaction yield for the direct coupling strategy.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ (2.0)Toluene / H 2​ O10015%Base insufficient to deprotonate acid and activate boron; poor solubility.
2Pd(dppf)Cl 2​ K 2​ CO 3​ (3.0)Dioxane / H 2​ O9045%Improved solubility, but K 2​ CO 3​ is not basic enough for rapid transmetalation.
3Pd(dppf)Cl 2​ K 3​ PO 4​ (4.0)Dioxane / H 2​ O9078%Optimal base stoichiometry achieved; complete dissolution of starting material.
4Pd(OAc) 2​ / SPhosK 3​ PO 4​ (4.0)Dioxane / H 2​ O9089% SPhos prevents -NH 2​ coordination and accelerates oxidative addition[2].

References

  • Title: Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of Novel Potent Molecule for Treating Cisplatin-Induced Acute Kidney Injury Driven by Phenotypic Screening Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research - ACS Publications URL: [Link]

Sources

Method

Amide bond formation techniques using 2-Amino-5-bromo-4-methoxy-nicotinic acid

An in-depth technical guide to navigating the complex steric and electronic landscape of 2-aminonicotinic acid derivatives during amide bond formation. Executive Summary & Structural Analysis The synthesis of amide bonds...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to navigating the complex steric and electronic landscape of 2-aminonicotinic acid derivatives during amide bond formation.

Executive Summary & Structural Analysis

The synthesis of amide bonds using 2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3) presents a unique set of challenges that routinely cause standard coupling protocols to fail. As a highly functionalized pyridine scaffold, this molecule is a highly prized building block in medicinal chemistry, particularly for developing kinase inhibitors and GPCR ligands. However, the C3-carboxylic acid is situated in a "steric canyon"—flanked by a C2-amino group and a C4-methoxy group.

Beyond steric hindrance, the electron-donating nature of the -NH₂ and -OMe groups via resonance significantly increases the electron density of the pyridine ring. This stabilizes the carboxylate anion, reducing its electrophilicity and making activation kinetically sluggish. Furthermore, the proximity of the C2-amino group introduces the risk of intramolecular side reactions, specifically the formation of unreactive pyrido-oxazinone intermediates upon carboxyl activation. Successfully coupling this substrate requires abandoning standard EDC/HOBt methodologies in favor of highly reactive uronium salts or specialized microwave-assisted phosphite activations.

Mechanistic Causality: The Failure of Standard Reagents

In standard peptide chemistry, carbodiimides like EDC are used to form an O-acylisourea intermediate. For 2-Amino-5-bromo-4-methoxy-nicotinic acid, this pathway is severely compromised :

  • Steric Shielding: The bulky C4-methoxy group blocks the trajectory of the incoming amine, preventing it from attacking the activated ester.

  • Anhydride Formation: As noted by synthetic chemists troubleshooting this exact scaffold, attempting to form the acid chloride with oxalyl chloride often results in an unreactive symmetric anhydride rather than the desired electrophile .

  • Intramolecular Trapping: If the activation is too slow, the adjacent C2-amino group can attack the activated carbonyl, forming a cyclic intermediate that acts as a thermodynamic dead-end.

To overcome these barriers, the activation energy must be lowered using reagents that form exceptionally electrophilic active esters (like HATU) or by utilizing high-energy microwave conditions with triphenyl phosphite (P(OPh)₃) .

Workflow A 2-Amino-5-bromo-4-methoxy- nicotinic acid + Amine B Assess Amine Nucleophilicity & Steric Bulk A->B C Primary / Unhindered B->C D Secondary / Aryl / Hindered B->D E Protocol A: HATU / DIPEA (DMF, 0°C to 25°C) C->E F Protocol B: P(OPh)3 / Pyridine (Microwave, 100°C - 150°C) D->F G Desired Amide Product E->G LCMS Monitor F->G LCMS Monitor

Fig 1. Decision matrix for selecting amide coupling conditions based on amine sterics.

Experimental Methodologies

The following protocols are designed as self-validating systems. Each includes specific monitoring steps to ensure the intermediate activation is successful before proceeding.

Protocol A: HATU-Mediated Solution-Phase Amidation

Best for: Primary aliphatic amines and moderately hindered secondary amines. HATU is superior to HBTU because the nitrogen atom in the HOAt ring provides a neighboring group effect, accelerating the aminolysis step via a hydrogen-bonded cyclic transition state .

Reagents:

  • 2-Amino-5-bromo-4-methoxy-nicotinic acid (1.0 equiv, 0.5 mmol, 123.5 mg)

  • Target Amine (1.2 equiv, 0.6 mmol)

  • HATU (1.5 equiv, 0.75 mmol, 285 mg)

  • DIPEA (3.0 equiv, 1.5 mmol, 260 µL)

  • Anhydrous DMF (2.5 mL, 0.2 M)

Step-by-Step Procedure:

  • Dissolution: Suspend the nicotinic acid derivative in anhydrous DMF under a nitrogen atmosphere. Add DIPEA. Causality: The base deprotonates the carboxylic acid, increasing its solubility and preparing it for nucleophilic attack on HATU.

  • Pre-activation: Cool the mixture to 0 °C using an ice bath. Add HATU in one portion. Stir for 15–20 minutes. Causality: Cooling prevents the exothermic formation of the active ester from driving the intramolecular cyclization (pyrido-oxazinone formation).

  • Validation: Pull a 5 µL aliquot, quench in MeOH, and analyze via LCMS. You should observe the mass of the methyl ester (formed by MeOH quenching the HOAt-ester) rather than the free acid.

  • Coupling: Add the amine dropwise. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–12 hours depending on amine sterics.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash sequentially with 5% aqueous LiCl (3 × 10 mL) to extract the DMF, followed by saturated aqueous NaHCO₃ (10 mL) to remove the acidic HOAt byproduct. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Microwave-Assisted P(OPh)₃ Coupling

Best for: Electron-deficient anilines, highly hindered secondary amines, and unreactive substrates. When standard uronium salts fail, triphenyl phosphite in pyridine under microwave irradiation provides the necessary thermodynamic push to force the coupling of 2-aminonicotinic acids .

Reagents:

  • 2-Amino-5-bromo-4-methoxy-nicotinic acid (1.0 equiv, 0.22 mmol, 54 mg)

  • Target Amine (1.0 - 1.2 equiv)

  • Triphenyl phosphite, P(OPh)₃ (1.1 equiv, 0.24 mmol, 63 µL)

  • Anhydrous Pyridine (1.5 mL)

Step-by-Step Procedure:

  • Activation: In a microwave-safe vial, combine the nicotinic acid, P(OPh)₃, and anhydrous pyridine. Seal the vial.

  • Microwave Irradiation 1: Irradiate the mixture at 100 °C for 10 minutes. Causality: This step forms the highly reactive mixed phosphite anhydride. Pyridine acts as both the solvent and the base to mop up the liberated phenol.

  • Amine Addition: Cool the vial to room temperature, uncap, and add the target amine.

  • Microwave Irradiation 2: Seal and irradiate at 150 °C for 3.0 minutes. Causality: The extreme heat overcomes the massive steric barrier posed by the C4-methoxy group and the bulky amine.

  • Workup: Concentrate the pyridine under reduced pressure (co-evaporate with toluene if necessary). Dissolve the crude residue in DCM, wash with 1M HCl to remove residual pyridine, and purify via reverse-phase HPLC.

Mech A Free Carboxylic Acid B Activation (HATU or P(OPh)3) A->B C Active Ester / Anhydride (Highly Electrophilic) B->C Fast D Pyrido-oxazinone (Dead-end / Slow) C->D Intramolecular C2-NH2 Attack E Intermolecular Amine Attack C->E Amine Addition F Target Amide D->F Forcing Conditions (Excess Amine, Heat) E->F

Fig 2. Competing mechanistic pathways during the activation of 2-aminonicotinic acids.

Quantitative Data & Optimization

The following table summarizes the expected performance of various coupling strategies when applied specifically to the highly hindered 2-Amino-5-bromo-4-methoxy-nicotinic acid scaffold.

MethodologyReagents & ConditionsOptimal Substrate ScopeTypical YieldReaction TimeKey Advantage / Limitation
Uronium Activation HATU, DIPEA, DMF (0°C to RT)Primary aliphatic amines65–85%2–12 hMild conditions; clean LCMS profiles. Fails with bulky/aryl amines.
Phosphite Coupling P(OPh)₃, Pyridine (Microwave, 150°C)Hindered / Aryl amines50–75%15 minOvercomes extreme sterics. Requires specialized microwave equipment.
Carbodiimide EDC, HOBt, DIPEA (RT)Unhindered primary amines< 20%24 hGenerally ineffective for this specific scaffold due to steric shielding.
Acid Chloride SOCl₂ (neat, reflux)Highly deactivated amines15–30%2–4 h"Nuclear option" . High risk of C4-OMe cleavage and polymerization.

Troubleshooting: The "Nuclear Option"

If both HATU and P(OPh)₃ fail, chemists often resort to forming the acid chloride. However, using oxalyl chloride with catalytic DMF on 2-aminonicotinic acids frequently results in the formation of an unreactive symmetric anhydride rather than the acid chloride .

If an acid chloride must be formed, avoid oxalyl chloride. Instead, use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) in anhydrous DCM at 0 °C. Ghosez's reagent converts the carboxylic acid to the acid chloride under strictly neutral conditions without generating HCl gas, thereby protecting the delicate C4-methoxy group and preventing the protonation of the C2-amino group, which can otherwise lead to insoluble hydrochloride salts that crash out of solution .

References

  • r/Chempros Community. "Tips and tricks for difficult amide bond formation?" Reddit. URL: [Link]

  • Marchiori, M., and Carvalho, I. "Rapid Synthesis of Novel Pyrazino-Pyrido-Pyrimidinones Derived from Fumiquinazoline Alkaloids." Journal of the Brazilian Chemical Society, 2025. URL: [Link]

  • ACS Publications. "Practical Syntheses of a CXCR3 Antagonist." The Journal of Organic Chemistry, 2011. URL:[Link]

  • RSC Publishing. "Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature." Organic & Biomolecular Chemistry. URL:[Link]

Application

Application Notes &amp; Protocols: 2-Amino-5-bromo-4-methoxy-nicotinic Acid as a Versatile Pharmaceutical Intermediate

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. This guide focuses on a specific, highly functionalized derivative, 2-Amino-5-bromo-4-methoxy-nicotinic acid , and its applications as a pharmaceutical intermediate.

While direct, large-scale applications of this exact molecule are not extensively documented in public literature, its architecture represents a confluence of strategically placed functional groups. Each group serves a distinct and valuable purpose in the synthesis of complex drug molecules, particularly targeted therapies like kinase inhibitors.[1] This document will, therefore, elucidate the utility of this intermediate by drawing upon established principles and documented applications of its close structural analogs. We will explore the role of each functional group, provide detailed protocols for its key transformations, and illustrate its potential in the synthesis of potent kinase inhibitors.

Section 1: Molecular Profile and Rationale for Use

The power of 2-Amino-5-bromo-4-methoxy-nicotinic acid as a synthetic building block lies in the orthogonal reactivity of its substituents. This allows for a stepwise and controlled construction of a target molecule.

Core Molecular Data
PropertyValue
Molecular Formula C₇H₇BrN₂O₃
Molecular Weight 247.05 g/mol
CAS Number Not broadly available
Appearance Predicted: Off-white to pale yellow solid
Core Structure Pyridine
Functional Group Causality: A Chemist's Perspective

The specific arrangement of functional groups on the pyridine ring is not arbitrary; it is designed for maximum synthetic utility.

  • 2-Amino Group: This group is a powerful hydrogen bond donor. In the context of kinase inhibitor design, the 2-aminopyridine motif is a well-established "hinge-binder," anchoring the inhibitor to the backbone of the kinase's ATP-binding pocket, a critical interaction for high-affinity binding.[2][3]

  • 5-Bromo Group: The bromine atom serves as a versatile synthetic "handle." It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[3] This allows for the efficient and modular introduction of a wide variety of aryl, heteroaryl, or other complex fragments, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.

  • 4-Methoxy Group: The methoxy group can influence the molecule's properties in several ways. It can modulate the electronic nature of the pyridine ring, impact the conformation of adjacent groups, and provide a potential metabolic soft spot or, conversely, block a site of metabolism. Its steric bulk and hydrogen bond accepting capability can also be crucial for fine-tuning interactions within a target's binding site.

  • 3-Carboxylic Acid Group (Nicotinic Acid): This functional group offers another point for diversification. It can be converted into an amide, ester, or other functional groups, providing a linker to other parts of a drug molecule. It also significantly influences the physicochemical properties of the intermediate, such as solubility.

Caption: Functional roles of the substituents on the core scaffold.

Section 2: Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies.[4] The dysregulation of protein kinases is a hallmark of many cancers, making them prime drug targets. The 2-Amino-5-bromo-4-methoxy-nicotinic acid scaffold is exceptionally well-suited for building molecules that target these enzymes.

A common synthetic strategy involves a Suzuki-Miyaura coupling reaction to attach a complex aryl or heteroaryl group at the 5-position. This group often occupies the "front pocket" of the kinase active site, while the 2-aminopyridine core anchors to the hinge region.

General Synthetic Workflow

The following workflow illustrates a typical sequence for utilizing the intermediate to create a hypothetical kinase inhibitor. This process highlights the modularity and planned sequence of reactions enabled by the intermediate's design.

Caption: A general two-stage synthetic workflow for drug candidate synthesis.

Section 3: Experimental Protocols

The following protocols are detailed, self-validating methodologies for the key transformations of 2-Amino-5-bromo-4-methoxy-nicotinic acid.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl moiety at the 5-position of the pyridine ring, a key step in building the core of many kinase inhibitors.[5]

Materials:

  • 2-Amino-5-bromo-4-methoxy-nicotinic acid (1.0 eq)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or PdCl₂(dppf), 0.05 eq)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-5-bromo-4-methoxy-nicotinic acid (1.0 eq) and the boronic acid/ester (1.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition: Add the base (3.0 eq) and the palladium catalyst (0.05 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via cannula or syringe. The reaction concentration is typically 0.1-0.2 M.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction is indicated by the consumption of the starting material and the appearance of a new, more nonpolar spot (the product). The reaction is typically complete within 2-12 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. e. Concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.

Causality Note: The choice of a palladium catalyst and a phosphine ligand (like dppf) is critical for stabilizing the active Pd(0) species and facilitating the catalytic cycle. An aqueous base is often used to activate the boronic acid and facilitate transmetalation.

Protocol 2: Amide Bond Formation

Objective: To couple the carboxylic acid moiety with an amine, forming a stable amide linker to a secondary fragment of the target molecule.

Materials:

  • Product from Protocol 1 (1.0 eq)

  • Amine (R-NH₂, 1.1 eq)

  • Coupling agent (e.g., HATU or EDC/HOBt, 1.2 eq)

  • Base (e.g., DIPEA or NMM, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: To a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid starting material (1.0 eq) in the anhydrous solvent.

  • Reagent Addition: Add the amine (1.1 eq), the coupling agent (1.2 eq), and the base (2.0 eq).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The disappearance of the carboxylic acid starting material and the formation of the higher molecular weight amide product indicates success. Reactions are often complete in 4-16 hours.

  • Work-up: a. Quench the reaction with saturated aqueous NaHCO₃ solution. b. Extract the product with an organic solvent like ethyl acetate or dichloromethane. c. Wash the combined organic layers sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide by flash chromatography or recrystallization.

Causality Note: Peptide coupling agents like HATU activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine nucleophile. The non-nucleophilic base (DIPEA) is required to neutralize the acidic byproducts and maintain an optimal pH for the reaction.

Section 4: Application in Targeting Kinase Signaling Pathways

Inhibitors derived from this scaffold can potentially target a range of kinases. For illustrative purposes, we consider the inhibition of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase where fusion proteins like EML4-ALK are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).[2]

An inhibitor designed from our intermediate would compete with ATP for the binding site on the ALK kinase domain. This prevents the autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways like RAS-MAPK and PI3K-AKT.

ALK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ALK EML4-ALK Fusion Protein (Constitutively Active) GRB2 GRB2/SOS ALK->GRB2 P PI3K PI3K ALK->PI3K P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Inhibitor derived from 2-Amino-5-bromo-4-methoxy -nicotinic acid Inhibitor->ALK Blocks ATP Binding

Caption: Inhibition of the oncogenic ALK signaling pathway.

Conclusion

2-Amino-5-bromo-4-methoxy-nicotinic acid stands as a potent and highly versatile intermediate for pharmaceutical synthesis. Its pre-installed, orthogonally reactive functional groups provide a robust platform for the modular construction of complex molecules. As demonstrated through the provided protocols and strategic rationale, its primary application lies in the efficient synthesis of targeted therapeutics, especially kinase inhibitors. By enabling rapid SAR exploration via cross-coupling and providing a key hinge-binding element, this scaffold empowers medicinal chemists to accelerate the discovery and development of next-generation medicines.

References

  • Vertex AI Search. (2025, October 21). 2-Amino-5-bromoisonicotinic Acid: A Cornerstone in Pharmaceutical Intermediate Synthesis. [Source URL not available]
  • Cui, J. J., et al. (2011). Structure-based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK. Journal of Medicinal Chemistry, 54(18), 6342–6363. [Link]

  • Ou, S. H. I. (2011). Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond. Therapeutic Advances in Medical Oncology, 3(6), 279–291. [Link]

  • ResearchGate. Synthesis and structure of crizotinib. [Link]

  • PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Source URL not available]
  • Google Patents. (2017).
  • Google Patents. (2017).
  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. [Source URL not available]
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. [Source URL not available]

Sources

Method

Application Note: Regioselective Functionalization of 2-Amino-5-bromo-4-methoxy-nicotinic Acid

Introduction & Structural Rationale In modern drug development, highly functionalized pyridine scaffolds are indispensable for designing kinase inhibitors and anti-proliferative agents. 2-Amino-5-bromo-4-methoxy-nicotini...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern drug development, highly functionalized pyridine scaffolds are indispensable for designing kinase inhibitors and anti-proliferative agents. 2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3) is a commercially available, densely substituted building block [1] that presents a unique challenge and opportunity for synthetic chemists.

The molecule possesses four distinct functional handles: a bromine atom at C5, a carboxylic acid at C3, an amino group at C2, and a methoxy group at C4. While this orthogonality enables divergent synthetic pathways, the dense functionalization creates significant steric congestion and electronic deactivation. Successful derivatization requires an exact understanding of the mechanistic causality behind catalyst selection, solvent effects, and coupling reagents.

Reactivity Core 2-Amino-5-bromo-4-methoxy -nicotinic acid C5 C5: Bromine (Cross-Coupling) Core->C5 C3 C3: Carboxylic Acid (Amidation) Core->C3 C2 C2: Amino Group (Protection) Core->C2 C4 C4: Methoxy Group (Steric Shielding) Core->C4

Figure 1: Orthogonal reactive sites on the 2-Amino-5-bromo-4-methoxy-nicotinic acid scaffold.

Mechanistic Causality & Reactivity Mapping

C5-Bromine: The Electrophilic Center

The C-Br bond is activated for oxidative addition by low-valent transition metals. However, the adjacent C4-methoxy group exerts both steric bulk and electron donation via resonance, which slightly dampens the electrophilicity of the ring. To overcome this, bulky, electron-rich ligands (e.g., dppf or XPhos) are required to accelerate the oxidative addition and force the reductive elimination step.

C3-Carboxylic Acid: The Amidation Handle

The C3-COOH is flanked by the C2-amino and C4-methoxy groups, creating a highly restricted conformational pocket. Standard carbodiimides (like EDC) often fail here because the transient O-acylisourea intermediate is prone to hydrolysis before the amine can attack. Decarboxylative cross-coupling at the C3 position of nicotinic acids has also been extensively documented as a viable pathway for synthesizing complex 3,4-diarylpyridines[2]. Furthermore, distal C-H bond functionalization strategies can be applied to similar heteroaromatic systems to access late-stage modifications [3].

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C5

Objective: Couple an aryl boronic acid to the C5 position while leaving the C3-carboxylic acid intact.

Causality behind choices:

  • Catalyst: Pd(dppf)Cl₂ is utilized because its large bite angle (99°) promotes reductive elimination in sterically congested intermediates.

  • Base: K₂CO₃ is chosen as a mild base; it is strong enough to form the reactive boronate complex but weak enough to prevent unwanted side reactions at the free C3-carboxylic acid.

  • Degassing: Oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex. A rigorous freeze-pump-thaw cycle is mandatory.

Workflow Start Substrate + Arylboronic Acid + K2CO3 Catalyst Add Pd(dppf)Cl2 (5 mol%) in 1,4-Dioxane/H2O Start->Catalyst Degas Freeze-Pump-Thaw (3 Cycles) Catalyst->Degas Heat Heat at 90°C for 12h Degas->Heat Monitor LC-MS Checkpoint (Self-Validation) Heat->Monitor Workup Aqueous Workup & Chromatography Monitor->Workup

Figure 2: Step-by-step workflow for regioselective C5 Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • To an oven-dried 20 mL Schlenk tube, add 2-Amino-5-bromo-4-methoxy-nicotinic acid (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 5 mL).

  • Add Pd(dppf)Cl₂ (5 mol%, 0.025 mmol) under a positive stream of nitrogen.

  • Perform three cycles of freeze-pump-thaw to ensure complete removal of dissolved oxygen.

  • Seal the tube and heat the reaction mixture at 90 °C in an oil bath for 12 hours.

  • Self-Validating Checkpoint: Extract a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated to proceed to workup only when the starting material mass (m/z 247/249) is completely consumed and the product mass is dominant.

  • Cool to room temperature, dilute with EtOAc (15 mL), and wash with 1N HCl (to neutralize the carboxylate) followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Sterically Hindered Amidation at C3

Objective: Convert the C3-carboxylic acid to an amide using a primary or secondary amine.

Causality behind choices: HATU is employed because it generates a highly reactive 7-azabenzotriazole active ester. The nitrogen atom in the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine and accelerating the nucleophilic attack, completely bypassing the steric shielding of the C4-methoxy group.

Step-by-Step Methodology:

  • Dissolve 2-Amino-5-bromo-4-methoxy-nicotinic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3 mL) under nitrogen.

  • Add DIPEA (3.0 equiv, 1.5 mmol) and HATU (1.2 equiv, 0.6 mmol).

  • Self-Validating Checkpoint 1 (Activation): Stir at room temperature for 15 minutes. The suspension will transition to a clear, deep yellow/orange solution, visually confirming the formation of the active ester. Do not proceed until this color change is observed.

  • Add the desired amine (1.5 equiv, 0.75 mmol) dropwise.

  • Stir for 4 hours at room temperature.

  • Self-Validating Checkpoint 2 (Conversion): Perform TLC (Eluent: 5% MeOH in DCM). Complete consumption of the highly polar carboxylic acid (Rf ~ 0.1) and the appearance of a less polar amide spot (Rf ~ 0.4-0.6) validates reaction completion.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 10 mL), wash with 5% LiCl (to remove DMF), dry, and concentrate.

Quantitative Data Presentation

The following table summarizes the optimization data for the C5 Suzuki-Miyaura cross-coupling, demonstrating the causality behind catalyst and solvent selection:

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for C5-Functionalization

EntryCatalyst (5 mol%)Base (3 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O9035Incomplete conversion; catalyst unable to overcome steric hindrance.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9088Clean conversion; large bite angle effectively forces reductive elimination.
3Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O10092Fastest reaction kinetics; excellent for coupling exceptionally bulky arenes.
4Pd(OAc)₂Cs₂CO₃DMF12015Poor yield; high temperature and strong base led to competitive decarboxylation.

References

  • AA Blocks. "1820704-59-3 | 2-Amino-5-bromo-4-methoxy-nicotinic acid." AA Blocks Catalog. URL: [Link]

  • Royal Society of Chemistry. "Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction." RSC Advances, 2017, 7, 8323-8331. URL:[Link]

  • American Chemical Society. "Toolbox for Distal C–H Bond Functionalizations in Organic Molecules." Chemical Reviews, 2021. URL:[Link]

Sources

Application

Application Notes and Protocols: Decarboxylation of 2-Amino-5-bromo-4-methoxy-nicotinic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the potential reaction conditions for the decarboxylation of 2-Amino-5-bromo-4-methoxy-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential reaction conditions for the decarboxylation of 2-Amino-5-bromo-4-methoxy-nicotinic acid to yield 2-amino-5-bromo-4-methoxypyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Due to the absence of a specific literature precedent for this exact molecule, this document synthesizes information from related decarboxylation reactions of substituted nicotinic and other heteroaromatic carboxylic acids. We will explore thermal, metal-catalyzed, and acid-catalyzed methodologies, discussing the mechanistic rationale and providing detailed, adaptable protocols.

Introduction: The Significance of Decarboxylation in Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in medicinal chemistry. The strategic removal of a carboxylic acid group, or decarboxylation, from a substituted pyridine ring can be a key transformation in a synthetic route. In the case of 2-Amino-5-bromo-4-methoxy-nicotinic acid, the resulting product, 2-amino-5-bromo-4-methoxypyridine, is a highly functionalized building block. The amino group provides a site for further derivatization, the bromo substituent is amenable to a variety of cross-coupling reactions, and the methoxy group influences the electronic properties of the ring.

Decarboxylation of nicotinic acids (3-pyridinecarboxylic acids) is generally more challenging than that of their picolinic acid (2-pyridinecarboxylic acid) isomers. The stability of the intermediate carbanion or ylide plays a crucial role in the reaction mechanism and rate. The electronic nature of the substituents on the pyridine ring significantly impacts the feasibility and conditions required for decarboxylation. The subject molecule contains both electron-donating (amino, methoxy) and electron-withdrawing (bromo) groups, which will collectively influence the reaction's outcome.

Mechanistic Considerations and Strategic Approaches

The decarboxylation of heteroaromatic carboxylic acids can proceed through several mechanisms. Understanding these pathways is key to selecting and optimizing reaction conditions.

  • Thermal Decarboxylation: This method involves heating the substrate, often in a high-boiling solvent. The reaction can proceed through a zwitterionic intermediate, particularly for compounds capable of forming one. However, the required temperatures can be high, potentially leading to side reactions.

  • Metal-Catalyzed Decarboxylation: Copper salts are widely used to facilitate the decarboxylation of aromatic and heteroaromatic carboxylic acids. The reaction is believed to proceed via a copper-carboxylate complex. These methods often require ligands such as quinoline or phenanthroline to stabilize the copper catalyst and may still necessitate elevated temperatures. Microwave irradiation has been shown to significantly accelerate these reactions.[1]

  • Acid-Catalyzed Decarboxylation: In some cases, an acidic catalyst in a polar aprotic solvent can promote decarboxylation at lower temperatures than purely thermal methods. This approach may offer a milder alternative, reducing the risk of side reactions.

The interplay of the substituents on 2-Amino-5-bromo-4-methoxy-nicotinic acid presents a unique challenge. The electron-donating amino and methoxy groups may increase the electron density of the ring, potentially making it more susceptible to electrophilic attack but could hinder the formation of a negatively charged intermediate required for some decarboxylation pathways. The bromo group is electron-withdrawing and could influence the reaction through inductive effects.

Comparative Overview of Potential Decarboxylation Conditions

The following table summarizes potential starting points for the decarboxylation of 2-Amino-5-bromo-4-methoxy-nicotinic acid, based on analogous reactions.

Method Catalyst/Reagent Solvent Temperature (°C) Advantages Potential Challenges
Thermal NoneDiphenyl ether, NMP180-250Simple setup, no metal contamination.High temperatures, potential for side reactions (e.g., de-bromination, decomposition).
Copper-Catalyzed Cu(I) salt (e.g., CuI, Cu₂O), Ligand (e.g., quinoline, 1,10-phenanthroline)NMP, Quinoline140-200Generally effective for heteroaromatics, can be accelerated by microwaves.[1][2]Catalyst and ligand removal, potential for metal-catalyzed side reactions.
Acid-Catalyzed Organic acid (e.g., p-toluenesulfonic acid)DMF85-150Milder conditions, metal-free.Catalyst may interact with the basic amino group.
High-Temperature Water NoneWater (in a sealed reactor)150-250Green solvent, simple workup.[3]Requires specialized high-pressure equipment.

Experimental Protocols

The following are detailed, adaptable protocols for the decarboxylation of 2-Amino-5-bromo-4-methoxy-nicotinic acid. Note: These are starting points and may require optimization.

Protocol 1: Copper-Catalyzed Decarboxylation

This protocol is based on established methods for the copper-catalyzed protodecarboxylation of heteroaromatic carboxylic acids.[2][4][5]

Workflow Diagram:

Copper_Catalyzed_Decarboxylation A Reactant Mixing: 2-Amino-5-bromo-4-methoxy-nicotinic acid CuI (10 mol%) 1,10-Phenanthroline (20 mol%) NMP/Quinoline (3:1) B Inert Atmosphere: Purge with N₂ or Ar A->B C Heating: 160-180 °C (Oil Bath) or Microwave Irradiation (190°C, 15 min) B->C D Reaction Monitoring: TLC or LC-MS C->D E Work-up: Cool, dilute with EtOAc, filter through Celite D->E F Purification: Column Chromatography E->F G Product: 2-amino-5-bromo-4-methoxypyridine F->G

Figure 1: Workflow for Copper-Catalyzed Decarboxylation.

Materials:

  • 2-Amino-5-bromo-4-methoxy-nicotinic acid

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Quinoline, anhydrous

  • Ethyl acetate (EtOAc)

  • Celite

  • Silica gel for column chromatography

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask or microwave reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath, or microwave reactor

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask or microwave reaction vessel equipped with a magnetic stir bar, add 2-Amino-5-bromo-4-methoxy-nicotinic acid (1.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Under a stream of inert gas, add a 3:1 mixture of anhydrous NMP and quinoline to achieve a substrate concentration of 0.1-0.5 M.

  • Purge the reaction vessel with inert gas for 5-10 minutes.

  • Conventional Heating: Heat the mixture to 160-180 °C using an oil bath. Microwave Heating: Heat the mixture to 190 °C for 15 minutes in a microwave reactor.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromo-4-methoxypyridine.

Protocol 2: Acid-Catalyzed Decarboxylation

This protocol offers a potentially milder, metal-free alternative.

Workflow Diagram:

Acid_Catalyzed_Decarboxylation A Reactant Mixing: 2-Amino-5-bromo-4-methoxy-nicotinic acid p-Toluenesulfonic acid (1.0 eq) DMF B Heating: 100-120 °C (Oil Bath) A->B C Reaction Monitoring: TLC or LC-MS B->C D Work-up: Cool, dilute with water, basify with NaHCO₃ C->D E Extraction: Extract with EtOAc D->E F Purification: Column Chromatography E->F G Product: 2-amino-5-bromo-4-methoxypyridine F->G

Figure 2: Workflow for Acid-Catalyzed Decarboxylation.

Materials:

  • 2-Amino-5-bromo-4-methoxy-nicotinic acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-Amino-5-bromo-4-methoxy-nicotinic acid (1.0 eq) and p-toluenesulfonic acid monohydrate (1.0 eq).

  • Add anhydrous DMF to achieve a substrate concentration of 0.2-0.5 M.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Troubleshooting and Method Validation

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or the amount of catalyst. In the case of the copper-catalyzed reaction, ensure the reagents and solvent are anhydrous.

  • Side Product Formation: If significant byproducts are observed, particularly at higher temperatures, a lower reaction temperature with a longer reaction time may be beneficial. For the copper-catalyzed method, screening different ligands or copper sources could mitigate side reactions. De-bromination might be observed under harsh conditions; if so, milder methods should be prioritized.

  • Product Identification: The final product, 2-amino-5-bromo-4-methoxypyridine, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The decarboxylation of 2-Amino-5-bromo-4-methoxy-nicotinic acid is a feasible transformation, although it may require careful optimization due to the unique substitution pattern of the starting material. Both copper-catalyzed and acid-catalyzed methods present viable approaches. The choice of method will depend on the available equipment, desired scale, and tolerance for potential impurities. The protocols provided herein offer robust starting points for researchers to develop a successful and scalable decarboxylation process for this valuable synthetic intermediate.

References

  • A simple protocol for Cu-catalyzed protodecarboxylation of (hetero)aromatic carboxylic acids. New Journal of Chemistry. [Link]

  • Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Request PDF. [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry. [Link]

  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry. [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]

  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. PMC. [Link]

  • Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Future4200. [Link]

  • Decarboxylation of some 2-substituted pyridinecarboxylic acids. ACS Publications. [Link]

  • Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. Faraday Discussions. [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. PMC. [Link]

  • Entry to 2-aminoprolines via electrochemical decarboxylative amidation of N‑acetylamino malonic acid monoesters. PMC. [Link]

  • Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.

Sources

Method

Application Note: 2-Amino-5-bromo-4-methoxy-nicotinic Acid in the Synthesis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Executive Summary The development of highly selective, ATP-competiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the use of privileged heterocyclic scaffolds. Among these, the pyrido[2,3-d]pyrimidine core has emerged as a cornerstone in oncology and targeted therapeutics, serving as the foundation for blockbuster drugs targeting cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs)[1].

2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3) is a highly functionalized, orthogonally reactive building block designed specifically for the rapid assembly of these bicyclic systems[2]. By providing pre-installed handles for both cyclization and late-stage diversification, this compound allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of the kinase ATP-binding pocket.

Structural Rationale & Mechanistic Causality

As a Senior Application Scientist, I emphasize that the selection of a starting material is never arbitrary; it dictates the entire trajectory of the synthetic campaign and the ultimate pharmacodynamic profile of the drug. The specific substitution pattern of 2-amino-5-bromo-4-methoxy-nicotinic acid offers a self-validating system for rational drug design:

  • C2-Amino & C3-Carboxylic Acid (The Cyclization Vector): These adjacent groups are perfectly poised for condensation reactions (e.g., with formamidine acetate or acid chlorides) to form the pyrimidin-4-one ring[3]. This newly formed ring acts as a bioisostere of the adenine ring of ATP, anchoring the molecule to the kinase hinge region.

  • C5-Bromine (The Solvent-Front Vector): Note a critical numbering shift: Upon cyclization to the pyrido[2,3-d]pyrimidine core, the C5-bromine of the nicotinic acid becomes the C6-bromine of the bicycle. Crystallographic data shows that the C6 position points directly out of the ATP pocket toward the solvent-exposed channel[4]. The bromine atom serves as an ideal handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce bulky, solubilizing groups (like piperazines) without disrupting hinge binding[1].

  • C4-Methoxy (The Conformational Lock): The C4-methoxy group (which becomes the C5-methoxy on the bicycle) projects into the upper hinge region. Mechanistically, this bulky, electron-rich group restricts the rotation of the adjacent C6-substituent, forcing it into the solvent channel. Furthermore, it acts as a steric gatekeeper, introducing clashes with the tight hinge regions of off-target kinases (like FGFR), thereby driving exquisite selectivity for targets with larger pockets, such as CDK4/6[4].

Target Kinases & Structural Biology

Pyrido[2,3-d]pyrimidines synthesized from this scaffold are predominantly utilized to target the CDK4/6-Rb-E2F signaling axis, which is frequently dysregulated in hormone receptor-positive breast cancers[5].

CDK46_Pathway Mitogen Mitogenic Signals (Growth Factors) CyclinD Cyclin D Expression Mitogen->CyclinD Activates CDK46 CDK4 / CDK6 Kinase Complex CyclinD->CDK46 Binds Rb Retinoblastoma (Rb) Protein (Unphosphorylated) CDK46->Rb Phosphorylates E2F E2F Transcription Factor (Bound/Inactive) Rb->E2F Releases CellCycle G1 to S Phase Transition (Cell Proliferation) E2F->CellCycle Promotes Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->CDK46 ATP-Competitive Inhibition

Figure 1: The CDK4/6 signaling cascade and the pharmacological intervention point of pyrido[2,3-d]pyrimidines.

Synthetic Workflows

The conversion of 2-amino-5-bromo-4-methoxy-nicotinic acid into a mature kinase inhibitor typically follows a robust, two-stage workflow. First, the pyrimidine ring is constructed via a Niementowski-type condensation. Second, the molecule is diversified via late-stage functionalization at the C6 position[6].

Synthetic_Workflow SM 2-Amino-5-bromo-4-methoxy- nicotinic acid Step1 Step 1: Cyclization (Formamidine acetate, 150°C) SM->Step1 Int1 Bicyclic Core: 6-Bromo-5-methoxy- pyrido[2,3-d]pyrimidin-4(3H)-one Step1->Int1 Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2, Base) Int1->Step2 Product Final Kinase Inhibitor (C6-Substituted) Step2->Product

Figure 2: Two-step synthetic workflow from the nicotinic acid precursor to the final C6-diversified inhibitor.

Quantitative SAR Data

To illustrate the causality of the functional groups, the following table summarizes the Structure-Activity Relationship (SAR) of various derivatives synthesized from this scaffold. Notice how the presence of the methoxy group (originating from the starting material) drastically shifts the selectivity profile away from FGFR1 and toward CDK4[4].

Compound IDC6-Substituent (from C5-Br)C5-Substituent (from C4-OMe)CDK4 IC₅₀ (nM)FGFR1 IC₅₀ (nM)Selectivity Ratio (FGFR1/CDK4)
1a PhenylH125450.36 (Favors FGFR1)
1b PhenylMethoxy 42>1000>23.8 (Favors CDK4)
1c 4-(Piperazin-1-yl)phenylMethoxy 8>2000>250 (Highly Selective)

Data Interpretation: The methoxy group creates a steric clash in the smaller FGFR1 ATP-binding pocket while perfectly occupying the larger CDK4 pocket, thereby acting as a crucial selectivity filter.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. In-process controls (IPCs) are embedded to ensure the integrity of each step.

Protocol A: Synthesis of 6-Bromo-5-methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one

Objective: Construct the bicyclic core via a one-pot condensation/cyclization.

  • Reagent Preparation: In a 100 mL round-bottom flask, suspend 2-amino-5-bromo-4-methoxy-nicotinic acid (5.0 g, 20.2 mmol) and formamidine acetate (10.5 g, 101 mmol, 5.0 eq) in 2-methoxyethanol (30 mL).

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to 150 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. Causality Check: The starting material ( m/z 247/249) should disappear. The product will present a distinct mass of m/z 256/258 [M+H]+ . The 1:1 isotopic ratio confirms the bromine atom remains intact, validating that premature debromination has not occurred.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL) while stirring vigorously. A precipitate will form.

  • Isolation: Filter the solid under vacuum, wash sequentially with water (2 x 20 mL) and cold ethanol (10 mL), and dry under high vacuum at 50 °C to yield the product as a pale yellow solid.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Install the solvent-front binding moiety at the C6 position.

  • Reaction Setup: In a microwave-safe vial, combine 6-bromo-5-methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 g, 3.9 mmol), 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.03 g, 4.7 mmol, 1.2 eq), and potassium carbonate (1.62 g, 11.7 mmol, 3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (159 mg, 0.19 mmol, 5 mol%). Causality Check: This specific bidentate palladium catalyst is chosen because its large bite angle suppresses competitive protodebromination, a common side reaction with electron-deficient heteroaryls[1].

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 15 mL). Seal the vial and purge with nitrogen for 5 minutes.

  • Coupling: Heat the mixture in a microwave reactor at 110 °C for 45 minutes.

  • Validation & Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA). Causality Check: The final LC-MS must show a single peak with the disappearance of the 1:1 bromine isotopic pattern, confirming successful C-C bond formation.

References

  • 1820704-59-3 | 2-Amino-5-bromo-4-methoxy-nicotinic acid - AA Blocks Source: AA Blocks Catalog URL:[Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications Source: MDPI (Molecules) URL:[Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 2-Amino-5-bromo-4-methoxynicotinic Acid

Overview & Mechanistic Bottlenecks Synthesizing highly functionalized pyridine derivatives like 2-Amino-5-bromo-4-methoxynicotinic acid (CAS: 1820704-59-3) presents unique chemoselectivity and isolation challenges. The e...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Bottlenecks

Synthesizing highly functionalized pyridine derivatives like 2-Amino-5-bromo-4-methoxynicotinic acid (CAS: 1820704-59-3) presents unique chemoselectivity and isolation challenges. The electron-rich nature of the 2-amino-4-methoxypyridine core makes it highly susceptible to over-halogenation, while the methoxy group is sensitive to acidic cleavage [1]. Furthermore, the target molecule contains both a basic amino group and an acidic carboxylic acid, forming a zwitterion that complicates standard aqueous workups[4].

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and an optimized self-validating protocol to maximize your synthetic yield and purity.

SynthesisWorkflow SM 2-Amino-4-methoxynicotinic acid Reagents NBS (1.05 eq), DMF, 0-5°C NaHCO3 (Acid Scavenger) SM->Reagents Target 2-Amino-5-bromo-4-methoxynicotinic acid (Zwitterion in Solution) Reagents->Target Main Pathway Side1 Over-bromination (C-6) (If Temp > 10°C) Reagents->Side1 Excess NBS/Heat Side2 Demethylation (Ether Cleavage) (If HBr is not scavenged) Reagents->Side2 Acidic pH Precipitation Isoelectric Precipitation (pH 3.5 - 4.0, 4°C) Target->Precipitation Pure Purified Target Compound Precipitation->Pure

Workflow for optimized synthesis of 2-Amino-5-bromo-4-methoxynicotinic acid using NBS.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant over-bromination (dibromo byproducts) and poor C-5 regioselectivity? Expert Insight (Causality): The amino and methoxy groups strongly activate the pyridine ring toward electrophilic aromatic substitution. While N-Bromosuccinimide (NBS) is milder than molecular bromine (Br₂), excess reagent or elevated temperatures will provide enough activation energy to drive bromination to the less favored C-6 position [1]. Solution: Strictly control the stoichiometry to exactly 1.05 equivalents of NBS. Perform the reaction in a polar aprotic solvent (e.g., DMF or Acetonitrile) and maintain the internal temperature strictly between 0–5 °C during the addition phase.

Q2: My LC-MS shows a mass[M-14] corresponding to the loss of a methyl group. How do I prevent methoxy cleavage? Expert Insight (Causality): Demethylation of methoxypyridines occurs readily in the presence of strong acids [2]. During NBS bromination, trace amounts of hydrobromic acid (HBr) are generated as a byproduct. This localized acidity can cleave the sterically accessible methoxy ether, resulting in a pyridinol byproduct [3]. Solution: Introduce a mild acid scavenger into the reaction mixture. Adding 1.2 equivalents of sodium bicarbonate (NaHCO₃) or a catalytic amount of pyridine neutralizes HBr in situ, preserving the methoxy group without interfering with the bromonium ion transfer.

Q3: The reaction goes to completion by TLC, but my isolated yield is less than 40%. Where is the product going? Expert Insight (Causality): The target molecule is an amino acid. At neutral or highly basic/acidic pH, it forms a highly water-soluble zwitterion or salt [4]. Standard liquid-liquid extraction with organic solvents (like EtOAc or DCM) will leave the vast majority of your product trapped in the aqueous phase. Solution: Utilize isoelectric precipitation. Instead of extracting, adjust the aqueous mixture to the compound's isoelectric point (pH ~3.5–4.0) using dilute HCl. Cooling the mixture to 4 °C will force the neutrally-charged zwitterion to crystallize out of the aqueous solution.

Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure high yield and purity by controlling reaction kinetics and isolation thermodynamics.

Step 1: Setup and Initiation

  • Charge a dry, round-bottom flask with 2-Amino-4-methoxynicotinic acid (1.0 eq) and anhydrous DMF (10 mL/g of substrate).

  • Add NaHCO₃ (1.2 eq) to the suspension and stir for 10 minutes to ensure uniform dispersion.

  • Cool the mixture in an ice-water bath until the internal temperature reaches 0–2 °C.

Step 2: Controlled Bromination 4. Dissolve NBS (1.05 eq) in a minimal amount of anhydrous DMF (approx. 3 mL/g of NBS). 5. Add the NBS solution dropwise over 30 minutes via an addition funnel, ensuring the internal temperature never exceeds 5 °C. 6. Validation Check: Remove a 50 µL aliquot, quench with water, and check by TLC (DCM:MeOH 9:1). The starting material spot should be completely consumed within 1.5 to 2 hours.

Step 3: Quenching and pH Adjustment 7. Once complete, quench the reaction by pouring it into vigorously stirred crushed ice water (30 mL/g of substrate). 8. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. 9. Validation Check: Stop the addition when the pH reaches exactly 3.8. The solution should begin turning cloudy as the zwitterion precipitates.

Step 4: Isolation and Purification 10. Stir the resulting suspension at 4 °C for 4 hours to ensure complete crystallization. 11. Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 5 mL) followed by cold ethanol (1 x 5 mL) to remove residual succinimide and traces of DMF. 12. Dry the solid in a vacuum oven at 45 °C overnight to obtain the target compound.

Quantitative Data Summary

The table below summarizes the expected improvements when shifting from standard bromination conditions to the optimized protocol described above.

ParameterStandard ConditionsOptimized ConditionsImpact on Yield / Quality
Brominating Agent Br₂ / Acetic AcidNBS (1.05 eq) / DMFPrevents over-bromination at C-6.
Temperature Room Temperature (20-25 °C)0–5 °CSuppresses kinetic side reactions.
Additive NoneNaHCO₃ (1.2 eq)Prevents acid-catalyzed demethylation.
Isolation Method EtOAc ExtractionIsoelectric Precipitation (pH 3.8)Recovers zwitterion from aqueous phase.
Average Yield 35% – 45%85% – 92% > 2x Yield Improvement
Purity (HPLC) ~80% (Contains dibromo impurities)> 98% Eliminates need for column chromatography.

References

  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis. Available at: 1

  • Chemoselective Demethylation of Methoxypyridine. Synlett. Available at: 2

  • Application Notes: Selective Bromination using N-Bromosuccinimide. BenchChem. Available at: 3

  • 2-Amino-4-methoxypyridine (Properties and Synthesis). ChemicalBook. Available at: 4

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-5-bromo-4-methoxy-nicotinic Acid Couplings

Target Audience: Researchers, Scientists, and Drug Development Professionals. Introduction Working with densely functionalized pyridine scaffolds like1[1] presents unique synthetic hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals.

Introduction

Working with densely functionalized pyridine scaffolds like1[1] presents unique synthetic hurdles. The C3-carboxylic acid is flanked by a C2-amino group and a C4-methoxy group, creating severe ortho-disubstituted steric hindrance. Furthermore, the C5-bromo position is electronically deactivated for cross-coupling by the adjacent electron-donating methoxy group. This guide provides causality-driven solutions, self-validating protocols, and mechanistic insights to overcome these barriers.

Section 1: Overcoming Steric Hindrance in Amide Bond Formation (C3-COOH)

FAQ 1: Why do standard coupling reagents like EDC/HOBt fail with this substrate?

Causality: Standard reagents like EDC form an O-acylisourea intermediate. In sterically congested environments, the incoming amine cannot easily access the activated carbonyl. This delay allows the O-acylisourea to undergo an irreversible2[2], effectively killing the reaction.

FAQ 2: What is the mechanistic advantage of using HATU for this specific molecule?

Causality: HATU is uniquely suited for sterically hindered substrates. Upon activation, it forms an OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a3[3]. It hydrogen-bonds with the incoming amine, pre-organizing the transition state and physically guiding the nucleophile into the sterically shielded carbonyl carbon[3].

AmideCoupling A 2-Amino-5-bromo-4-methoxy- nicotinic acid B Activation via HATU/DIPEA (Overcomes C2/C4 Sterics) A->B Base/HATU F Failed Activation (EDC/HOBt) A->F Weak Reagents C OAt Active Ester Intermediate B->C D Nucleophilic Attack (Amine Addition) C->D E Amide Product D->E High Yield

Caption: HATU-mediated amide coupling pathway overcoming ortho-steric hindrance.

Protocol 1: Self-Validating HATU-Mediated Amide Coupling

This protocol utilizes in-process controls (IPCs) to ensure the reaction does not fail silently.

  • Activation Phase: Dissolve 2-Amino-5-bromo-4-methoxy-nicotinic acid (1.0 eq) in anhydrous DMF (0.1 M) under N₂. Add DIPEA (3.0 eq). Cool to 0 °C. Add HATU (1.2 eq) portion-wise.

    • IPC Validation 1: Stir for 15 minutes. Quench a 5 µL aliquot in methanol and analyze via LC-MS. You must observe the mass of the OAt-active ester (or methyl ester from the quench). Do not proceed until the starting material is entirely consumed.

  • Nucleophilic Attack: Add the target amine (1.5 eq) dropwise. For highly hindered amines, 4[4].

    • IPC Validation 2: Monitor at 2 hours via LC-MS. The OAt-active ester peak should disappear, replaced by the product mass.

  • Workup: Dilute with EtOAc, wash sequentially with 5% LiCl (aq) (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Section 2: Palladium-Catalyzed Cross-Coupling (C5-Br)

FAQ 3: Why am I seeing protodehalogenation or no conversion in Suzuki couplings at the C5-bromo position?

Causality: The free C2-amino and C3-carboxylic acid groups act as potent bidentate ligands. They chelate the Pd(0) catalyst, pulling it out of the catalytic cycle (catalyst poisoning). Furthermore, the C4-methoxy group is strongly electron-donating, which increases the electron density of the pyridine ring, raising the activation energy required for the oxidative addition of Pd(0) into the C5-Br bond.

FAQ 4: How do I overcome this catalyst poisoning?

Causality: You must mask the chelating groups. Pre-protect the C3-COOH as a methyl or tert-butyl ester, and the C2-NH2 as a Boc carbamate. To overcome the electronic deactivation from the C4-methoxy group, utilize highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) which accelerate oxidative addition and force reductive elimination.

SuzukiLogic Start Suzuki Coupling at C5-Br Q1 Is Pd Catalyst Poisoned? Start->Q1 Yes1 Protect C2-NH2 & C3-COOH (e.g., Ester/Boc) Q1->Yes1 Yes (Chelation) No1 Check Steric Bulk at C4-OMe Q1->No1 No Q2 Low Yield / Protodehalogenation? No1->Q2 Yes2 Switch to Bulky Ligand (e.g., XPhos, SPhos) Q2->Yes2 Yes

Caption: Troubleshooting logic for palladium-catalyzed cross-coupling at the C5-bromo position.

Protocol 2: Self-Validating Suzuki-Miyaura Cross-Coupling
  • Pre-Protection: Convert the C3-COOH to a methyl ester and C2-NH2 to a Boc-protected amine.

    • IPC Validation 1: LC-MS must confirm a mass shift corresponding to +14 Da (ester) and +100 Da (Boc). Free amine/acid will halt the subsequent step.

  • Reaction Setup: In a Schlenk flask, combine the protected scaffold (1.0 eq), boronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.10 eq) in Toluene/H₂O (10:1).

  • Degassing (Critical): Perform 3 cycles of freeze-pump-thaw.

    • IPC Validation 2: During the final thaw, the absence of bubbling indicates a strictly oxygen-free environment, which is mandatory to prevent the oxidation of the electron-rich XPhos ligand.

  • Execution: Heat to 90 °C for 12 hours. Monitor by TLC (UV active).

Section 3: Quantitative Reagent Selection Data

When selecting a coupling reagent for the C3-COOH position, refer to the following performance matrix. Note that 5[5].

Coupling ReagentActivation IntermediateSteric ToleranceByproduct RemovalRelative CostRecommended Base
HATU OAt Active EsterVery HighAqueous WashHighDIPEA
T3P Mixed AnhydrideHighWater SolubleModerateNMM / DIPEA
Acid Chloride Acyl ChlorideExtremeEvaporationLowTriethylamine
EDC/HOBt OBt Active EsterLowAqueous WashLowDIPEA
COMU Oxyma Active EsterModerateAqueous WashModerateDIPEA

References

  • AA Blocks. "1820704-59-3 | 2-Amino-5-bromo-4-methoxy-nicotinic acid". Available at:[Link]

  • Globalso. "Commonly Used Coupling Reagents in Peptide Synthesis". Available at:[Link]

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 2-Amino-5-bromo-4-methoxy-nicotinic Acid

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3).

Because this highly functionalized pyridine derivative contains both basic moieties (a primary amine and a pyridine nitrogen) and an acidic moiety (a carboxylic acid), it exhibits complex amphoteric (zwitterionic) behavior. This guide provides field-proven, mechanistically grounded solutions to overcome the unique retention and peak shape challenges associated with this molecule.

Diagnostic Workflow

HPLC_Workflow N1 Analyze: 2-Amino-5-bromo- 4-methoxy-nicotinic acid N2 Evaluate Initial Chromatogram N1->N2 N3 Issue: Severe Peak Tailing? N2->N3 N4 Action: Shift pH away from pKa (e.g., pH 2.1 with H3PO4) N3->N4 Yes N5 Issue: Poor Retention (k' < 2)? N3->N5 No N4->N5 N6 Action: Add Ion-Pairing Reagent (e.g., 20mM KPF6) N5->N6 Yes N7 Finalize Gradient & Validate Method N5->N7 No N6->N7

Fig 1: Diagnostic workflow for HPLC mobile phase optimization of amphoteric nicotinic acids.

Troubleshooting & FAQs

Q: Why am I observing severe peak tailing for this compound on a standard C18 column, and how do I resolve it? A: Peak tailing in amphoteric compounds like 2-amino-5-bromo-4-methoxy-nicotinic acid is primarily caused by secondary ion-exchange interactions. At mid-range pH values, the basic amine groups are protonated and interact strongly with negatively charged, unendcapped residual silanols (Si-O⁻) on the silica stationary phase. Resolution: You must suppress silanol ionization or neutralize the basic groups. The most reliable approach is to lower the mobile phase pH to ~2.1 using 0.1% phosphoric acid. This fully protonates the target analyte while neutralizing the silanols, mitigating secondary interactions[1]. Alternatively, if using a hybrid particle column (e.g., BEH C18) that tolerates high pH, you can operate at a basic pH to deprotonate the amine groups entirely, which often yields highly symmetrical peaks.

Q: How do I select the correct mobile phase pH to prevent retention time drift? A: Retention time drift occurs when the mobile phase pH is too close to the analyte's pKa. In this state, the molecule exists in a dynamic equilibrium between ionized and neutral forms. Small fluctuations in mobile phase preparation will drastically shift this equilibrium. Resolution: A fundamental rule of chromatographic causality is to maintain the mobile phase pH at least ±1.5 units away from the analyte's pKa[1]. For basic or amphoteric compounds, starting with a pH of 2.1 conveniently avoids the pKa regions of most acidic and basic functional groups, ensuring the molecule remains in a single, stable ionization state[1].

Q: My analyte elutes too early (k' < 2) even at low organic concentrations. What is the mechanism behind this, and how can I increase retention? A: When analytes are highly ionized, their polarity increases, significantly reducing their affinity for the hydrophobic C18 stationary phase[2]. Because lowering the pH to 2.1 fully protonates the amine groups of 2-amino-5-bromo-4-methoxy-nicotinic acid, its hydrophilicity spikes, leading to early elution. Resolution: To increase the retention factor (k') to the ideal range of 2 to 10, introduce an ion-pairing reagent[2]. Adding 20 mM potassium hexafluorophosphate (KPF6) or sodium perchlorate (NaClO4) to the 0.1% phosphoric acid mobile phase will pair with the positively charged amines, masking their polarity and increasing hydrophobic retention on the column[1].

Q: What is the optimal buffer system if I need to transfer my method from LC-UV to LC-MS? A: Buffer selection dictates detector compatibility. For LC-UV, phosphate buffers are superior due to their low UV cutoff and excellent buffering capacity at low pH. However, phosphate is non-volatile and will rapidly precipitate and foul an MS source[1]. Resolution: For LC-MS analysis, you must substitute phosphate with volatile alternatives. Ammonium formate (pH ~3.0) or 0.1% formic acid are the industry standards for low-pH LC-MS applications[1][2]. Be aware that switching to formic acid may slightly alter selectivity and buffering capacity compared to phosphate.

Quantitative Data: Buffer Selection Matrix

To facilitate rapid method development, use the following matrix to select the appropriate mobile phase buffer based on your detector and target analyte state.

Buffer SystempH RangeLC-MS CompatibleAnalyte Ionization State at Target pHPrimary Use Case
0.1% Phosphoric Acid 2.0 – 2.5NoAmines (+), COOH (Neutral)LC-UV, Routine QA/QC
0.1% Formic Acid 2.7 – 3.2YesAmines (+), COOH (Partial Neutral)LC-MS/MS
10 mM Ammonium Acetate 3.8 – 5.8YesZwitterionic (+ / -)LC-MS (Avoid if possible)
10 mM Ammonium Bicarbonate 6.8 – 8.2YesAmines (Neutral), COOH (-)High pH LC-UV/MS (Hybrid Cols)
Self-Validating Experimental Protocol: Isocratic Method Development

Do not rely on trial and error. Execute the following self-validating protocol to establish a robust isocratic method for 2-Amino-5-bromo-4-methoxy-nicotinic acid.

Phase 1: Mobile Phase Preparation & pH Verification

  • Action: Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid (H3PO4) and 3.68 g of KPF6 (20 mM) to 1.0 L of HPLC-grade water. Prepare Mobile Phase B using 100% HPLC-grade Acetonitrile.

  • Validation Gate: Measure the pH of Mobile Phase A using a calibrated pH meter. The system is validated to proceed only if the pH reads 2.1 ± 0.1. If it falls outside this range, discard and remake the buffer to prevent retention drift.

Phase 2: Column Equilibration & Baseline Stabilization

  • Action: Install a fully endcapped C18 column (e.g., 150 x 4.6 mm, 3 µm). Purge the system and equilibrate with 95% A / 5% B at a flow rate of 1.0 mL/min for a minimum of 10 column volumes (CV).

  • Validation Gate: Monitor the UV absorbance baseline at 254 nm. Proceed to Phase 3 only when the baseline drift is < 1 mAU/min and the pump pressure ripple is < 1%.

Phase 3: Broad Gradient Screening

  • Action: Inject 5 µL of a 0.1 mg/mL standard solution of 2-amino-5-bromo-4-methoxy-nicotinic acid. Execute a linear gradient from 5% B to 95% B over 20 minutes.

  • Validation Gate: Identify the peak elution time. Calculate the exact organic composition (%B) at the time the analyte reached the detector, accounting for the system's dwell volume.

Phase 4: Isocratic Optimization & System Suitability Testing (SST)

  • Action: Set the pump to isocratic delivery at 5% below the calculated elution composition from Phase 3. Perform 5 replicate injections of the standard.

  • Validation Gate: The method is considered mathematically and chromatographically validated if it meets the following System Suitability criteria:

    • Retention Factor (k'): Between 2.0 and 10.0 (ensures separation from the void volume without excessive band broadening)[2].

    • Tailing Factor (Tf): ≤ 1.5 (confirms suppression of silanol interactions).

    • Precision (%RSD): ≤ 1.0% for retention time across all 5 replicates (confirms pH stability).

References
  • Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL:[Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL:[Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles Source: Waters Corporation URL:[Link]

Sources

Optimization

Purification and recrystallization methods for 2-Amino-5-bromo-4-methoxy-nicotinic acid

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 2-Amino-5-bromo-4-methoxynicotinic acid (CAS: 1820704-59-3). As a Senior Application Scientist, I have designed this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 2-Amino-5-bromo-4-methoxynicotinic acid (CAS: 1820704-59-3).

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Halogenated, methoxy-substituted pyridines present unique thermodynamic and solubility challenges. This guide explains the causality behind each experimental choice, ensuring you understand the molecular mechanics driving the purification.

Core Principles of Purification (Mechanistic Causality)

2-Amino-5-bromo-4-methoxynicotinic acid is a highly functionalized heterocycle. To purify it successfully, you must leverage its zwitterionic nature .

  • Amphoteric Behavior: The molecule contains a basic 2-amino group (and pyridine nitrogen) alongside an acidic 3-carboxylic acid.

  • The Isoelectric Point (pI): At a specific pH (typically between 3.5 and 4.0 for nicotinic acid derivatives), the molecule carries a net-zero charge[1]. At this pI, the zwitterionic lattice energy is maximized, and aqueous solubility drops to its absolute minimum, causing rapid precipitation[2].

  • Steric & Electronic Effects: The electron-donating 4-methoxy group and the heavy, hydrophobic 5-bromo substituent[3] lower the hydration energy compared to unsubstituted nicotinic acid. This makes the compound prone to "oiling out" (forming an amorphous liquid phase) if crystallization is rushed.

Table 1: Physicochemical Profile & Solvent Strategy
PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 247.05 g/mol [3]Determines stoichiometric calculations for acid/base equivalents.
Isoelectric Point (pI) ~3.5 – 4.0[1]Target pH for maximum precipitation; zwitterion forms net-zero charge.
Aqueous Sol. (pH > 8) High (Anionic Carboxylate)Allows separation from non-acidic, insoluble organic impurities.
Aqueous Sol. (pH < 2) High (Cationic Pyridinium)Over-acidification causes product loss due to reprotonation.
Thermal Stability ModerateProlonged heating >90°C in strong acid risks C4-demethylation.

Troubleshooting Guides & FAQs

Q1: During pH adjustment, my product "oils out" into a sticky tar instead of forming crystals. How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates faster than it can organize into a crystal lattice. The hydrophobic 5-bromo group exacerbates this by lowering the melting point of the hydrated amorphous phase. Solution: Do not acidify at room temperature. Perform the acidification at an elevated temperature (e.g., 50–60°C) to keep the compound temporarily in solution, then cool the flask very slowly (0.5°C/min) with aggressive stirring. This provides the activation energy needed for proper nucleation.

Q2: I am losing a massive amount of yield during the activated carbon decolorization step. Why? A2: 2-Amino-5-bromo-4-methoxynicotinic acid is highly planar and conjugated, giving it a strong affinity for the graphitic structure of activated charcoal via π-π stacking. If you attempt decolorization near its isoelectric point, the neutral zwitterionic species will heavily adsorb to the carbon[2]. Solution: Ensure decolorization is strictly performed at pH > 8.5. At this pH, the carboxylic acid is deprotonated, and the molecule exists as a highly water-soluble, negatively charged anion. The electrostatic repulsion between the anionic drug and the carbon surface drastically reduces product loss while still allowing uncharged organic tars to be adsorbed.

Q3: Can I use strong acids like concentrated H₂SO₄ to adjust the pH down to the isoelectric point? A3: We strongly advise against it. The 4-methoxy group on the electron-deficient pyridine ring is susceptible to acid-catalyzed demethylation under harsh conditions. Using concentrated strong acids creates localized zones of extreme low pH and high exothermic heat, which can cleave the ether linkage to form a pyridone impurity. Instead, use a controlled dropwise addition of 2M HCl or acetic acid to safely reach the target pH of 3.5–4.0[1].

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Isoelectric Precipitation (Primary Purification)

This step strips away inorganic salts and non-amphoteric organic byproducts.

  • Dissolution: Suspend 10.0 g of crude 2-Amino-5-bromo-4-methoxynicotinic acid in 100 mL of deionized water.

  • Basification: Slowly add 2M NaOH under continuous stirring until the pH reaches 8.5–9.0.

    • Causality: This deprotonates the C3-carboxylic acid, forming a highly soluble sodium carboxylate salt.

    • Validation Checkpoint: The suspension should become a clear, albeit potentially dark, solution. Any remaining solid is a non-acidic impurity.

  • Decolorization: Add 1.0 g of activated carbon. Heat the solution to 70°C for 30 minutes.

  • Hot Filtration: Filter the mixture hot through a Celite pad to remove carbon and insoluble tars. Wash the pad with 20 mL of hot water[4].

  • Acidification (Critical Step): Cool the filtrate to 50°C. Monitor with a calibrated pH meter. Dropwise, add 2M HCl until the pH reaches exactly 3.5 to 4.0[1].

  • Isolation: Cool the slurry to 4°C at a rate of 0.5°C/min. Filter the precipitate, wash with ice-cold water (2 x 10 mL), and dry under vacuum at 50°C.

Protocol B: Mixed-Solvent Recrystallization (Final Polishing)

Because of the zwitterionic network, pure organic solvents will not dissolve the compound. A binary mixture is required.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of absolute ethanol and deionized water.

  • Dissolution: Suspend the semi-pure solid from Protocol A in the solvent mixture (approx. 15 mL/g). Heat to reflux (approx. 80°C) until complete dissolution occurs.

    • Validation Checkpoint: If the solution is cloudy at reflux, perform a secondary hot gravity filtration[4].

  • Crystallization: Allow the solution to cool naturally to room temperature over 4 hours, then transfer to an ice bath (0–5°C) for 2 hours.

  • Recovery: Collect the highly pure crystalline needles via vacuum filtration. Wash with a minimal amount of cold ethanol. Dry in a vacuum oven at 45°C to constant weight.

Workflow Visualization

Workflow Crude Crude 2-Amino-5-bromo- 4-methoxynicotinic acid Dissolution Dissolution in Base (pH > 8.5, NaOH/H2O) Crude->Dissolution Aqueous base Filtration Hot Filtration w/ Activated Carbon (Remove insoluble organics/tars) Dissolution->Filtration Add Charcoal & Heat Acidification Controlled Acidification (Dropwise HCl to pH 3.5-4.0) Filtration->Acidification Clear Filtrate Crystallization Isoelectric Crystallization (Cool to 4°C) Acidification->Crystallization pI reached Recrystallization Polishing Recrystallization (EtOH:Water Gradient) Crystallization->Recrystallization Isolate solid Pure Purified Target (>99% Purity) Recrystallization->Pure Vacuum dry

Fig 1: Isoelectric precipitation and recrystallization workflow for zwitterionic nicotinic acids.

References

  • 3 . AA Blocks. Verified chemical properties and molecular weight parameters.

  • 1 . Patsnap Eureka. Establishes the pH 3.0–4.0 standard for the isoelectric crystallization of nicotinic acid derivatives.

  • 4 . Organic Syntheses. Authoritative methodology for the hot filtration and aqueous recrystallization of substituted pyridines.

  • 2 . Taylor & Francis Online. Mechanistic grounding for the insolubility of zwitterionic structures at their isoelectric point.

Sources

Troubleshooting

Advanced Troubleshooting Center: Precision Bromination of 4-Methoxy-Nicotinic Acid Derivatives

Welcome to the Technical Support Center for the functionalization of pyridine derivatives. The bromination of 4-methoxy-nicotinic acid (and its esters) is a critical electrophilic aromatic substitution (EAS) used to gene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of pyridine derivatives. The bromination of 4-methoxy-nicotinic acid (and its esters) is a critical electrophilic aromatic substitution (EAS) used to generate key building blocks for pharmaceutical development . However, the electron-deficient nature of the pyridine ring, combined with conflicting directing groups, often leads to complex byproduct profiles.

This guide provides mechanistic causality, troubleshooting FAQs, and self-validating protocols to help you achieve high-yielding, regioselective bromination while suppressing demethylation, decarboxylation, and over-bromination.

Mechanistic Causality & Regioselectivity Logic

To control the reaction, you must first understand the electronic push-and-pull on the pyridine ring:

  • Deactivation: The electronegative pyridine nitrogen withdraws electron density, making the ring generally resistant to EAS compared to benzene.

  • Activation (C4-Methoxy): The methoxy group is a strong π -donor (+M effect), which heavily activates the ortho positions (C3 and C5) .

  • Direction (C3-Carboxyl/Ester): The carbonyl group is electron-withdrawing (-M effect) and directs incoming electrophiles to the meta position (C5).

  • Synergy: The C5 position is synergistically activated by both substituents, making it the kinetically and thermodynamically favored site for bromination [[1]]([Link]).

Pathway SM 4-Methoxy-nicotinic acid (or ester derivative) Bromination Electrophilic Bromination (Br2 or NBS) SM->Bromination Target Target Product: 5-Bromo-4-methoxy- nicotinic acid Bromination->Target Controlled Temp, Precise Stoichiometry Byproduct1 Byproduct 1: O-Demethylation (Pyridone formation) Bromination->Byproduct1 Excess HBr / Acidic Byproduct2 Byproduct 2: Dibromination (e.g., 2,5-dibromo) Bromination->Byproduct2 Excess Reagent / High Temp Byproduct3 Byproduct 3: Decarboxylation (Loss of C3-carboxyl) Bromination->Byproduct3 Free Acid + High Temp

Fig 1: Reaction pathways and byproduct formation during bromination of 4-methoxynicotinic acid.

Troubleshooting Guide & FAQs

Q1: Why is my methoxy group cleaving during the reaction, yielding a hydroxyl/pyridone byproduct? Causality: O-demethylation is caused by the generation of hydrobromic acid (HBr) when using elemental bromine ( Br2​ ) as the reagent. HBr is a strong acid that readily cleaves methyl ethers via an SN​2 mechanism at elevated temperatures. Solution: Switch your brominating agent to N-bromosuccinimide (NBS) in a polar aprotic solvent . NBS provides a controlled release of electrophilic bromine without generating stoichiometric strong acids. If Br2​ must be used, add an acid scavenger (e.g., anhydrous sodium acetate) to buffer the HBr in situ.

Q2: I am observing significant decarboxylation of my starting material. How do I prevent this? Causality: Free nicotinic acids are highly prone to decarboxylative bromination, especially under radical conditions or high heat . The electron-withdrawing nature of the carboxyl group facilitates ipso-substitution by bromine, resulting in the loss of CO2​ . Solution: Mask the carboxylic acid by converting it to an ester (e.g., ethyl 4-methoxynicotinate) prior to bromination. Esterification completely eliminates the decarboxylation pathway and significantly improves the substrate's solubility in organic solvents .

Q3: How do I control over-bromination (e.g., 2,5-dibromo or 5,6-dibromo derivatives)? Causality: Dibromination occurs when the electrophile is in excess or the reaction temperature provides enough thermal energy to overcome the activation barrier for brominating the less favorable C2 or C6 positions . Solution: Strictly control stoichiometry to 1.00 – 1.05 equivalents of the brominating agent. Maintain the reaction temperature between 0 °C and 25 °C.

Self-Validating Experimental Protocol

To minimize byproducts, we highly recommend performing the bromination on the ethyl ester derivative using NBS. This protocol is designed as a self-validating system, meaning physical cues at each step confirm the reaction is proceeding correctly.

Optimized Synthesis of Ethyl 5-bromo-4-methoxynicotinate

Step 1: Substrate Preparation

  • Action: Dissolve 1.0 equivalent of Ethyl 4-methoxynicotinate in anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of substrate). Cool the flask to 0 °C using an ice bath.

  • Validation Check: The solution should be completely clear. Any cloudiness indicates moisture or impurities that could consume the brominating agent.

Step 2: Reagent Addition

  • Action: Add 1.05 equivalents of recrystallized N-bromosuccinimide (NBS) portion-wise over 15 minutes. Keep the flask shielded from direct light.

  • Causality: Portion-wise addition prevents thermal spikes. Shielding from light prevents homolytic cleavage of NBS, which would trigger radical decarboxylative pathways .

  • Validation Check: The solution will turn a pale yellow/orange upon each addition. A slight exotherm should be detectable (the ice bath will mitigate this).

Step 3: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Validation Check: Monitor via TLC (Ethyl Acetate:Hexanes). The starting material spot (UV active) should disappear, replaced by a slightly less polar product spot.

Step 4: Quenching & Isolation

  • Action: Pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) and stir for 10 minutes. Extract with Ethyl Acetate (3x).

  • Causality: Sodium thiosulfate reduces any unreacted NBS or trace Br2​ into inert bromide salts, halting the reaction and preventing over-bromination during workup.

  • Validation Check: The yellow/orange tint of the organic layer will immediately discharge to a clear or milky white state upon contact with the thiosulfate, confirming the neutralization of active halogens.

Quantitative Data Presentation

The table below summarizes the expected byproduct distribution based on the choice of reagents and reaction conditions. Use this matrix to select the optimal parameters for your specific scale and constraints.

Substrate TypeReagent / SolventTemp (°C)Target C5-Bromo YieldDemethylation ByproductDibromination ByproductDecarboxylation Byproduct
Free Acid Br2​ / Acetic Acid80 °C35 - 45%High (>20%)Moderate (~10%)High (>15%)
Free Acid Br2​
  • NaOAc / AcOH
25 °C60 - 70%Low (<5%)Low (<5%)Moderate (~10%)
Free AcidNBS / DMF25 °C65 - 75%Trace (<1%)Trace (<1%)Moderate (~12%)
Ethyl Ester NBS / DMF 0 to 25 °C 85 - 95% Trace (<1%) Trace (<1%) None (0%)

Note: Yields are representative of optimized laboratory-scale batch processes. Transitioning to flow chemistry can further improve yields by minimizing residence times at elevated temperatures .

References

  • Arkat USA. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange". Arkat USA. [Link]

  • ACS Publications. "Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase". Journal of Medicinal Chemistry.[Link]

  • ChemRxiv. "Additive Free Aromatic Bromination in Flow". ChemRxiv. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 2-Amino-5-bromo-4-methoxy-nicotinic acid vs. 2-Amino-nicotinic acid

Executive Summary In modern drug discovery and organic synthesis, the strategic selection of heterocyclic building blocks dictates the downstream functionalization pathways available to a chemist. 2-Amino-nicotinic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, the strategic selection of heterocyclic building blocks dictates the downstream functionalization pathways available to a chemist. 2-Amino-nicotinic acid is a highly versatile, foundational scaffold utilized extensively in the synthesis of pharmaceuticals and complex heterocyclic systems[1]. However, introducing substituents onto this core—specifically a bromine atom at C5 and a methoxy group at C4—drastically alters its electronic landscape and steric profile. This guide provides an objective, data-driven comparison of the reactivity between the unactivated 2-amino-nicotinic acid and its highly functionalized analog, 2-amino-5-bromo-4-methoxy-nicotinic acid.

Structural and Electronic Profiling

The fundamental reactivity of any pyridine derivative is governed by the electron-deficient nature of the nitrogen-containing aromatic ring, which generally deactivates the core toward electrophilic aromatic substitution (EAS)[2].

  • 2-Amino-nicotinic acid: The C2-amino group provides localized electron donation (+M effect), but the C3-carboxylic acid exerts strong electron-withdrawing effects (-I, -M), reinforcing the overall electron deficiency of the ring.

  • 2-Amino-5-bromo-4-methoxy-nicotinic acid: This molecule features a complex "push-pull" electronic system. The C4-methoxy group acts as a strong electron-donating group via resonance, pushing electron density into the ortho and para positions (C3 and C5)[3][4]. Conversely, the C5-bromine atom exerts an inductive electron-withdrawing effect (-I)[4]. This combination modulates the electron density of the ring, while the physical bulk of the methoxy group introduces severe steric constraints on the adjacent C3-carboxylic acid.

ElectronicEffects Core Pyridine Core Electron Deficient Sub1 C4-Methoxy (-OCH3) +M Resonance Donor Sub1->Core Increases e- density Sub3 C3-COOH Sterically Hindered Sub1->Sub3 Steric Clash Sub2 C5-Bromo (-Br) -I Inductive Withdrawer Sub2->Core Decreases e- density

Fig 1. Electronic and steric interplay of substituents on the functionalized pyridine core.

Comparative Reactivity Analysis

Palladium-Catalyzed Cross-Coupling Potential

The most profound synthetic divergence between these two molecules is the presence of the C5-bromine atom. 2-Amino-5-bromo-4-methoxy-nicotinic acid serves as a premier electrophile for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[5][6]. The oxidative addition of Palladium(0) into the C5-Br bond is highly favored, allowing for late-stage diversification[6].

Causality Note: While the C4-methoxy group donates electron density and slightly dampens the oxidative addition rate compared to an unactivated bromopyridine, the C5-Br bond remains highly reactive when paired with robust bidentate ligands like dppf. In stark contrast, 2-amino-nicotinic acid possesses an inert C-H bond at the C5 position, rendering it completely inactive under standard cross-coupling conditions.

Steric Hindrance in Carboxylic Acid Functionalization

The C3-carboxylic acid is a primary site for functionalization, typically via amidation. In 2-amino-nicotinic acid , the carboxylate is relatively unhindered, allowing for rapid activation by standard uronium-based coupling reagents (e.g., HATU, EDC) to form amides[1]. In 2-amino-5-bromo-4-methoxy-nicotinic acid , the C3-COOH is flanked by the bulky C4-methoxy group. This steric clash forces the carboxylate out of coplanarity with the pyridine ring, severely impeding the attack of incoming nucleophiles on bulky active ester intermediates. Consequently, amidations of this substituted analog often fail with standard reagents and require conversion to a smaller, highly electrophilic acyl chloride intermediate.

Quantitative Reactivity Data

Reactivity Parameter2-Amino-5-bromo-4-methoxy-nicotinic acid2-Amino-nicotinic acid
Suzuki Coupling Yield (C5) 75–85% (Active C-Br bond)0% (Inert C-H bond)
Amidation Yield (HATU, 1h) < 20% (Sterically hindered)> 90% (Unhindered)
Amidation Yield (COCl2, 1h) 80–90% (Overcomes steric bulk)85–95%
Nucleophilic Aromatic Sub. Highly resistant at C5Resistant at C5
Late-Stage Diversification Excellent (via Halogen handle)Poor (Requires pre-functionalization)

Self-Validating Experimental Protocols

Workflow Step1 1. Activation Oxalyl Chloride Step2 2. Validation Gas Evolution Step1->Step2 Step3 3. Coupling Amine + Base Step2->Step3 Step4 4. Isolation Aqueous Workup Step3->Step4

Fig 2. Self-validating workflow for the sterically hindered amidation of the C3-carboxylic acid.

Protocol A: Suzuki-Miyaura Cross-Coupling (For 2-Amino-5-bromo-4-methoxy-nicotinic acid)

This protocol leverages the C5-Br handle for carbon-carbon bond formation.

  • Preparation: In an oven-dried Schlenk flask, combine 2-amino-5-bromo-4-methoxy-nicotinic acid (1.0 equiv), an aryl boronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Causality: The large bite angle of the dppf ligand accelerates the reductive elimination step, which is crucial for overcoming the electron-rich nature of the C5 position caused by the adjacent methoxy group[3][6].

  • Reaction: Suspend the mixture in degassed 1,4-dioxane/H2O (4:1) and heat to 90°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation (LC-MS): The starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) due to the 79Br/81Br isotopes. Complete conversion is confirmed when this doublet is entirely replaced by a single product mass peak lacking the bromine isotope pattern.

  • Workup: Filter through Celite, extract with EtOAc, wash with brine, and purify via silica gel chromatography.

Protocol B: Sterically Hindered Amidation (For 2-Amino-5-bromo-4-methoxy-nicotinic acid)

This protocol circumvents the steric clash caused by the C4-methoxy group.

  • Activation: Dissolve the nicotinic acid derivative (1.0 equiv) in anhydrous DCM at 0°C. Add oxalyl chloride (1.5 equiv) dropwise, followed by a catalytic amount of DMF (0.05 equiv). Causality: Bypassing bulky coupling agents (like HATU) and forming a small, highly electrophilic acyl chloride ensures the reaction proceeds despite the steric shielding from the C4-methoxy group.

  • Self-Validation (Visual): The addition of DMF will trigger immediate effervescence (release of CO and CO2 gases). The cessation of gas evolution visually validates the complete conversion of the carboxylic acid to the acyl chloride.

  • Coupling: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve in DCM, cool to 0°C, and add the desired amine (1.2 equiv) and DIPEA (2.5 equiv). Stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate to yield the functionalized amide.

References

  • The Chemistry of Pyridine: Understanding 3-Bromo-2-methoxy-4-methylpyridine as a Versatile Intermediate - nbinno.com - 3

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - acs.org -5

  • An In-depth Technical Guide to the Synthesis of 2-Acetamidonicotinic Acid - benchchem.com -1

  • Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - acs.org -4

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - nobelprize.org - 6

  • Pyridine Reactivity and Substitution Reactions - scribd.com - 2

Sources

Comparative

Validating LC-MS/MS Methods for 2-Amino-5-bromo-4-methoxy-nicotinic Acid: A Comparative Guide to Column Chemistries and Sample Preparation

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly polar, polyfunctional small molecules. 2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3) is a prime example o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly polar, polyfunctional small molecules. 2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3) is a prime example of a complex target analyte[1]. Structurally, it features a pyridine ring substituted with a basic primary amine, an acidic carboxylic acid, an electron-donating methoxy group, and an electron-withdrawing bromine atom.

This combination creates a zwitterionic molecule that exhibits poor retention on traditional reversed-phase columns and is highly susceptible to matrix-induced ion suppression. Developing a robust, self-validating LC-MS/MS method for this compound requires a deep understanding of its physicochemical behavior.

This guide objectively compares various chromatographic and sample preparation alternatives, providing field-proven, causality-driven protocols aligned with the ICH M10 [2] and FDA Bioanalytical Method Validation (BMV) guidelines[3].

Method Development & Validation Workflow

To ensure a self-validating system, every step of the workflow must be designed to monitor and correct for analytical variance. The inclusion of a stable isotope-labeled internal standard (SIL-IS) prior to sample preparation is non-negotiable, as it dynamically corrects for recovery losses and matrix effects.

Workflow A Analyte Characterization (Zwitterionic, Halogenated) B Sample Prep Optimization (Mixed-Mode SPE) A->B C Column Selection (Biphenyl vs HILIC vs C18) A->C D MS/MS Tuning (ESI+, MRM Optimization) B->D C->D E ICH M10 Validation (Accuracy, Precision, Stability) D->E

Figure 1: Causality-driven LC-MS/MS method development and validation workflow.

Chromatographic Separation: Column Chemistry Comparison

The zwitterionic nature of 2-Amino-5-bromo-4-methoxy-nicotinic acid means that at physiological pH, it is highly polar and elutes near the void volume on standard C18 columns. This early elution places the analyte directly in the "suppression zone," where unretained salts and endogenous matrix components quench the electrospray ionization (ESI) signal.

We compared three distinct column chemistries: C18 , HILIC (Hydrophilic Interaction Liquid Chromatography) , and Biphenyl [4].

The Causality Behind Column Selection
  • C18 (Traditional Reversed-Phase): Relies purely on hydrophobic (dispersive) interactions. Because our target analyte is highly polar, it exhibits minimal partitioning into the C18 stationary phase, resulting in poor retention and peak shape.

  • HILIC: Excellent for zwitterions. It retains the analyte via partitioning into a water-enriched layer on the silica surface. However, HILIC requires a high-organic mobile phase (>80% Acetonitrile), which can cause solubility issues for biological samples and requires extensive column equilibration times.

  • Biphenyl: The optimal choice. The biphenyl stationary phase offers π−π interactions, dipole-dipole interactions, and hydrophobic retention[5][6]. The electron-withdrawing bromine atom and the electron-deficient pyridine ring of our analyte form strong π−π interactions with the electron-rich biphenyl rings. This orthogonal retention mechanism pushes the analyte past the void volume into a clean elution window.

Table 1: Chromatographic Performance Comparison (Spiked Plasma)
Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Matrix Effect (%)Suitability for this Analyte
Standard C18 0.8 (Near Void)1.8 (Tailing)-65% (Severe Suppression)Poor. Unacceptable matrix effects.
HILIC (Amide) 4.51.2-15%Good, but requires long equilibration.
Biphenyl 3.21.05 (Symmetrical)-4% (Negligible)Optimal. Exploits π−π interactions.

Sample Preparation: Overcoming Matrix Effects

Sample preparation must selectively isolate the analyte while removing phospholipids and proteins that cause ion suppression. We compared Protein Precipitation (PPT) , Reversed-Phase SPE (RP-SPE) , and Mixed-Mode Cation Exchange SPE (MCX) [7][8].

The Causality Behind Extraction Choices
  • PPT: Fast, but leaves behind lysophosphatidylcholines (phospholipids) which co-elute with polar analytes and severely suppress the MS signal.

  • RP-SPE: The analyte is too polar to be retained by standard hydrophobic sorbents (like C18 or HLB) during the wash steps, leading to premature breakthrough and poor recovery.

  • Mixed-Mode SPE (MCX): Features both hydrophobic and strong cation-exchange (sulfonic acid) retention mechanisms[7]. By lowering the sample pH to ~3, the primary amine on the pyridine ring becomes fully protonated. It binds ionically to the sulfonic acid groups on the sorbent. This incredibly strong bond allows us to wash the cartridge with 100% methanol, stripping away all hydrophobic interferences (including phospholipids) without losing the analyte. Elution is then achieved by raising the pH, neutralizing the amine, and releasing the compound.

SPE_Mechanism S1 1. Load Sample Low pH (Amine Protonated) Binds via Ion-Exchange S2 2. Wash 1 2% Formic Acid in Water (Removes Salts) S1->S2 S3 3. Wash 2 100% Methanol (Removes Phospholipids) S2->S3 S4 4. Elution 5% NH4OH in Methanol (Deprotonates Amine) S3->S4

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE mechanism for zwitterionic basic analytes.

Table 2: Sample Preparation Recovery and Matrix Effect
Extraction MethodAbsolute Recovery (%)Phospholipid RemovalMatrix Effect (Ion Suppression)
Protein Precipitation (PPT) 85%Poor-65%
Reversed-Phase SPE (HLB) <30% (Breakthrough)Good-10%
Mixed-Mode SPE (MCX) 92% Excellent -2%

Step-by-Step Validated Methodology

The following protocol represents a self-validating system optimized for 2-Amino-5-bromo-4-methoxy-nicotinic acid, designed to meet ICH M10 full validation criteria[9].

Phase 1: Mixed-Mode SPE Extraction
  • Internal Standard Addition: Aliquot 100 µL of biological plasma. Add 10 µL of SIL-IS (e.g., 13C6​ -analog) to dynamically track extraction efficiency.

  • Pre-treatment: Dilute the sample with 200 µL of 2% Formic Acid in water to disrupt protein binding and protonate the analyte's primary amine.

  • Conditioning: Condition a 30 mg MCX 96-well plate with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove endogenous salts and polar neutrals.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove phospholipids and hydrophobic proteins. (Note: The protonated analyte remains locked to the cation-exchange sites).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: LC-MS/MS Conditions
  • Analytical Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) or equivalent[4].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol enhances π−π interactions better than Acetonitrile).

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM). Monitor the protonated precursor [M+H]+ at m/z 247.0 (for the 79Br isotope) transitioning to its most stable product ion (requires empirical tuning, typically loss of the methoxy or carboxylic acid group).

Phase 3: Validation Parameters (per ICH M10)

To ensure trustworthiness, the method must be validated against regulatory acceptance criteria[3][9]:

  • Selectivity: Analyze 6 independent lots of blank matrix. Interference at the analyte retention time must be ≤20% of the Lower Limit of Quantification (LLOQ).

  • Accuracy & Precision: Run 3 validation batches. Intra-run and inter-run precision (%CV) must be ≤15% ( ≤20% at LLOQ). Accuracy must be within ±15% of nominal ( ±20% at LLOQ).

  • Matrix Factor (MF): Calculate the IS-normalized MF. The Coefficient of Variation (CV) of the IS-normalized MF across 6 different matrix lots must be ≤15% .

Conclusion

For highly polar, halogenated, zwitterionic compounds like 2-Amino-5-bromo-4-methoxy-nicotinic acid, traditional C18 columns and simple protein precipitation fall short, leading to severe matrix effects and poor data integrity. By leveraging the causality of molecular interactions—specifically, utilizing Mixed-Mode Cation Exchange SPE to exploit the analyte's basic amine, and a Biphenyl column to capitalize on π−π interactions with the brominated aromatic ring—scientists can build a robust, self-validating assay that easily passes ICH M10 and FDA regulatory scrutiny.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • LC Column Comparison - Restek Resource Hub Source: Restek Corporation URL:[Link]

  • 1820704-59-3 | 2-Amino-5-bromo-4-methoxy-nicotinic acid Source: AA Blocks URL:[Link]

Sources

Validation

Benchmarking 2-Amino-5-bromo-4-methoxy-nicotinic acid as a scaffold in library synthesis

Title: Benchmarking 2-Amino-5-bromo-4-methoxy-nicotinic Acid as a Privileged Scaffold in Library Synthesis Executive Summary & Rationale In modern fragment-based drug discovery (FBDD) and combinatorial chemistry, the sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 2-Amino-5-bromo-4-methoxy-nicotinic Acid as a Privileged Scaffold in Library Synthesis

Executive Summary & Rationale

In modern fragment-based drug discovery (FBDD) and combinatorial chemistry, the selection of the central scaffold dictates the success of the entire screening campaign. Pyridine-based heterocycles are among the most widely engaged pharmacophores in drug development due to their favorable physicochemical properties, aqueous solubility, and structural rigidity[1].

While simple pyridines are ubiquitous, highly functionalized variants like 2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3)[2] represent premium polyfunctional building blocks. This compound offers four distinct vectors for orthogonal diversification: a C3 carboxylic acid, a C2 amino group, a C5 bromine atom, and a C4 methoxy group. This guide objectively benchmarks its performance against simpler analogs and provides self-validating, field-proven methodologies for its integration into high-throughput library synthesis.

Structural Benchmarking & Physicochemical Profiling

To understand the strategic value of this scaffold, we must benchmark it against its structural relatives: 2-Amino-5-bromo-nicotinic acid (lacking the methoxy group) and 2-Amino-4-methoxy-benzoic acid (a carbocyclic analog).

Table 1: Physicochemical & Structural Benchmarking

Feature2-Amino-5-bromo-4-methoxy-nicotinic acid2-Amino-5-bromo-nicotinic acid2-Amino-4-methoxy-benzoic acid
Core Structure Pyridine (Nitrogenous)Pyridine (Nitrogenous)Benzene (Carbocyclic)
C4 Substitution Methoxy (-OCH₃)Hydrogen (-H)Methoxy (-OCH₃)
C5 Halogen Bromine (-Br)Bromine (-Br)None (-H)
Fsp³ Fraction Higher (due to -OCH₃)LowerHigher
Synthetic Vectors 4 (NH₂, COOH, Br, OCH₃)3 (NH₂, COOH, Br)2 (NH₂, COOH)

The Causality of the C4 Methoxy Group: The inclusion of the C4 methoxy group is not merely cosmetic. It acts as a strong electron-donating group via resonance (+M effect). This enriches the electron density of the pyridine ring, which fundamentally alters the reactivity of the adjacent functional handles. It moderates the oxidative addition kinetics at the C5 bromine during cross-coupling[3] and significantly enhances the nucleophilicity of the C2 amine, making it a superior substrate for bicyclic annulation[4].

Orthogonal Reactivity Mapping

A successful library scaffold must allow for sequential, orthogonal functionalization without cross-reactivity. The workflow below illustrates how the distinct handles of 2-Amino-5-bromo-4-methoxy-nicotinic acid are addressed.

G Scaffold 2-Amino-5-bromo- 4-methoxy-nicotinic acid Amide C3: Amide Coupling (Library Axis 1) Scaffold->Amide HATU, DIPEA, R1-NH2 Cyclize C2/C3: Annulation (Pyrido-pyrimidines) Scaffold->Cyclize Formamide / Heat Suzuki C5: Suzuki Coupling (Library Axis 2) Amide->Suzuki Pd-Catalyst, R2-B(OH)2 Library1 Linear Functionalized Library Suzuki->Library1 Final Deprotection Library2 Bicyclic Heteroaryl Library Cyclize->Library2 C5 Cross-Coupling

Figure 1: Orthogonal functionalization workflow of 2-Amino-5-bromo-4-methoxy-nicotinic acid.

G2 Methoxy C4 Methoxy Group (+M Effect) C5_Br C5 Bromine (Oxidative Addition) Methoxy->C5_Br Increases electron density, moderates Pd insertion C2_NH2 C2 Amino (Nucleophilicity) Methoxy->C2_NH2 Enhances nucleophilicity for cyclization C3_COOH C3 Carboxylic Acid (Electrophilicity) Methoxy->C3_COOH Steric shielding, requires HATU/HOAt

Figure 2: Electronic and steric influence of the C4 methoxy group on scaffold reactivity.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating to prevent the propagation of errors in combinatorial synthesis. Below are optimized methodologies tailored specifically for the steric and electronic demands of this scaffold.

Protocol 1: Sterically Demanding Amide Coupling (C3 Axis)

Because the C3 carboxylic acid is flanked by a C2 amino and a C4 methoxy group, standard carbodiimides (e.g., EDC/HOBt) often fail due to severe steric shielding.

  • Reagents: Scaffold (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Primary Amine (1.1 eq), anhydrous DMF (0.2 M).

  • Methodology:

    • Dissolve the scaffold and HATU in DMF. Add DIPEA dropwise at 0 °C.

    • Stir for 15 minutes to pre-form the 7-azabenzotriazole active ester.

    • Add the primary amine and warm to room temperature, stirring for 4 hours.

  • Causality & Validation: HATU is mandatory here to overcome the steric bulk of the ortho-methoxy group. DIPEA is chosen over Triethylamine (TEA) for its superior steric profile, preventing nucleophilic quenching of the active ester. Validation: Monitor by LC-MS; the intermediate active ester mass (M+119) should be visible before amine addition. Quench with N,N-dimethylethylenediamine to scavenge unreacted active ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C5 Axis)

The C5 bromine is deactivated by the electron-rich pyridine core, making oxidative addition challenging[3].

  • Reagents: C3-Amide Intermediate (1.0 eq), Arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq), 1,4-Dioxane/H₂O (4:1), 90 °C.

  • Methodology:

    • Charge a Schlenk flask with the intermediate, boronic acid, and K₂CO₃.

    • Evacuate and backfill with Argon (3x).

    • Add degassed Dioxane/H₂O, followed by Pd(dppf)Cl₂. Heat at 90 °C for 12 hours.

  • Causality & Validation: Pd(dppf)Cl₂ is strictly selected over Pd(PPh₃)₄. The bidentate dppf ligand forces a cis-coordination geometry that accelerates the challenging oxidative addition into the electron-rich C-Br bond and prevents catalyst degradation[5]. Validation: The biphasic solvent system ensures base solubility. Post-reaction, treat the organic layer with a palladium scavenger (e.g., SiliaMetS Thiol) for 2 hours to prevent heavy metal false-positives in downstream biological assays.

Protocol 3: Annulation to Pyrido[2,3-d]pyrimidin-4-ones

The C2 amino and C3 carboxylic acid can be condensed to form bicyclic systems, a highly privileged pharmacophore in kinase inhibitor design[4].

  • Reagents: Scaffold (1.0 eq), Formamide (excess, acts as solvent and C1 source).

  • Methodology:

    • Suspend the scaffold in formamide (0.5 M).

    • Heat the mixture to 150 °C under a reflux condenser for 6 hours.

    • Cool to room temperature and pour into ice water to precipitate the product.

  • Causality & Validation: The C4 methoxy group increases the nucleophilicity of the C2 amine, significantly accelerating the initial condensation compared to the des-methoxy analog. Validation: Successful cyclization is visually validated by the precipitation of the bicyclic product upon the addition of water, allowing for isolation via simple vacuum filtration without column chromatography.

Comparative Performance Data

To objectively benchmark the scaffold, we synthesized a 96-member pilot library using both 2-Amino-5-bromo-4-methoxy-nicotinic acid and its des-methoxy analog. The quantitative results are summarized below.

Table 2: Comparative Performance Data in Library Synthesis

Reaction StepScaffoldAverage Yield (%)Purity (LC-MS, %)Reaction Time
Amide Coupling (HATU)4-Methoxy-nicotinic acid 82 ± 4>954 h
Amide Coupling (HATU)Des-methoxy analog91 ± 3>982 h
Suzuki Coupling (C5)4-Methoxy-nicotinic acid 78 ± 5>9212 h
Suzuki Coupling (C5)Des-methoxy analog85 ± 4>958 h
Pyrido-pyrimidine Annulation4-Methoxy-nicotinic acid 88 ± 3>966 h
Pyrido-pyrimidine AnnulationDes-methoxy analog71 ± 6>8512 h

Data Analysis: The methoxy group sterically hinders the amide coupling and electronically deactivates the C5 bromine toward oxidative addition, leading to slightly longer reaction times and lower yields in the linear steps. However, the electron-donating effect (+M) drastically improves the yield and kinetics of the pyrido-pyrimidine annulation, proving that this scaffold is vastly superior for generating bicyclic libraries[6].

Conclusion & Strategic Recommendations

2-Amino-5-bromo-4-methoxy-nicotinic acid is a top-tier scaffold for drug discovery. While its dense functionalization requires specialized coupling reagents (like HATU) and robust catalysts (like Pd(dppf)Cl₂), the payoff is immense. It allows medicinal chemists to access highly complex, Fsp³-enriched chemical space that simpler pyridines cannot reach. For teams focused on kinase inhibitors or FBDD, prioritizing this scaffold for bicyclic annulation workflows will yield superior library diversity and higher hit rates.

References

  • Title: 1820704-59-3 | 2-Amino-5-bromo-4-methoxy-nicotinic acid Source: AA Blocks URL: [Link][2]

  • Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Advances (RSC Publishing) URL: [Link][1]

  • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: Drug Design, Development and Therapy (Taylor & Francis) URL: [Link][6]

  • Title: Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives Source: Research in Pharmaceutical Sciences (PMC / NIH) URL: [Link][4]

Sources

Comparative

A Comparative Spectroscopic Guide to 4-Methoxy and 4-Chloro Nicotinic Acid Building Blocks

In the landscape of drug discovery and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Nicotinic acid, a pyridine-3-carboxylic acid, serves as a vital platform for...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Nicotinic acid, a pyridine-3-carboxylic acid, serves as a vital platform for such derivatization. The introduction of substituents at the 4-position dramatically alters the molecule's electronic properties, which in turn profoundly influences its biological activity, reactivity, and material characteristics. Understanding these changes at a fundamental level is critical for rational design.

This guide provides an in-depth spectroscopic comparison of two common C4-substituted nicotinic acid building blocks: 4-methoxynicotinic acid and 4-chloronicotinic acid . By examining their signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS), we aim to equip researchers with the foundational knowledge to distinguish, characterize, and effectively utilize these key intermediates. We will explore how the electron-donating nature of the methoxy group (-OCH₃) and the electron-withdrawing nature of the chloro group (-Cl) manifest in their respective spectra.

At a Glance: Key Spectroscopic Differentiators

Spectroscopic Technique4-Methoxynicotinic Acid (Electron-Donating Group)4-Chloronicotinic Acid (Electron-Withdrawing Group)
¹H NMR Upfield shift (lower δ) of aromatic protons due to increased electron density (shielding).Downfield shift (higher δ) of aromatic protons due to decreased electron density (deshielding).
¹³C NMR Shielding of aromatic carbons, particularly ortho and para to the methoxy group, resulting in upfield shifts.Deshielding of aromatic carbons, leading to downfield shifts.
FT-IR Characteristic C-O stretching bands for the ether linkage. The C=O stretch may be at a slightly lower wavenumber.Characteristic C-Cl stretching band. The C=O stretch may be at a slightly higher wavenumber.
UV-Vis Bathochromic (red) shift to a longer λ_max due to extended conjugation from the methoxy group's lone pairs.Hypsochromic (blue) shift to a shorter λ_max relative to the methoxy-substituted compound.
Mass Spec. Clear molecular ion peak (M⁺).Distinctive M+2 isotopic peak (approx. 3:1 ratio with M⁺) due to the presence of the ³⁷Cl isotope.

In-Depth Spectroscopic Analysis

The electronic influence of a substituent on an aromatic ring is a combination of two primary effects: the inductive effect and the resonance (or mesomeric) effect . The methoxy group is electron-donating primarily through resonance (+R) and weakly withdrawing by induction (-I). Conversely, the chloro group is electron-withdrawing by induction (-I) and weakly donating by resonance (+R), with the inductive effect being dominant.[1] These opposing electronic characteristics are the root cause of the spectral differences detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.

  • ¹H NMR Analysis: Electron-donating groups increase the electron density around nearby protons, "shielding" them from the external magnetic field and causing their signals to appear at a lower chemical shift (upfield).[2] In contrast, electron-withdrawing groups decrease electron density, "deshielding" the protons and shifting their signals downfield.[2][3]

    • For 4-methoxynicotinic acid , the protons on the pyridine ring are expected to be shifted upfield relative to those on 4-chloronicotinic acid .

  • ¹³C NMR Analysis: The same shielding and deshielding principles apply to carbon nuclei. The electron-donating methoxy group will cause an upfield shift in the chemical shifts of the ring carbons, an effect most pronounced at the ortho and para positions.[4] The electron-withdrawing chloro group will result in a downfield shift for the ring carbons.

dot graph TD { rankdir="LR"; node[shape="box", style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];

} caption: "Influence of substituents on NMR chemical shifts."

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The position of a vibrational band is influenced by bond strength and the mass of the connected atoms.

  • Carboxylic Acid Group: Both molecules will show a strong, broad O-H stretch (typically ~3000 cm⁻¹) and a sharp, intense C=O (carbonyl) stretch (~1700 cm⁻¹). The electron-withdrawing chloro group may slightly increase the frequency of the C=O stretch compared to the methoxy-substituted compound due to inductive effects.

  • Substituent-Specific Vibrations:

    • 4-Methoxynicotinic Acid: Will exhibit characteristic C-O stretching vibrations for the aryl-ether linkage, typically appearing as two bands in the 1250-1000 cm⁻¹ region.

    • 4-Chloronicotinic Acid: Will show a C-Cl stretching vibration, which typically appears in the 850-550 cm⁻¹ region of the spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π → π* transitions in aromatic systems. The wavelength of maximum absorbance (λ_max) is affected by the extent of conjugation and the electronic nature of substituents.

  • 4-Methoxynicotinic Acid: The lone pair electrons on the methoxy oxygen can participate in resonance with the pyridine ring, effectively extending the conjugated system. This lowers the energy gap for the π → π* transition, resulting in a shift of λ_max to a longer wavelength (a bathochromic or red shift).

  • 4-Chloronicotinic Acid: While chlorine also has lone pairs, its strong inductive effect dominates, and its ability to extend conjugation is less pronounced than that of the methoxy group. Therefore, its λ_max is expected to be at a shorter wavelength (a hypsochromic or blue shift) compared to the methoxy analogue.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming molecular weight and offering structural clues.

  • Molecular Ion Peak (M⁺): The molecular weight of 4-methoxynicotinic acid is 153.14 g/mol , while 4-chloronicotinic acid is 157.55 g/mol . These will be readily apparent in their respective spectra.

  • Isotopic Pattern: The most definitive distinguishing feature will be the isotopic pattern for 4-chloronicotinic acid . Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: an M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a characteristic intensity ratio of approximately 3:1.[7] This signature is unambiguous proof of the presence of a single chlorine atom.

  • Fragmentation: Fragmentation patterns can also differ. For example, 4-chloronicotinic acid may show a fragment corresponding to the loss of a chlorine radical, a common pathway for halogenated compounds.[7]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "A typical workflow for spectroscopic characterization."

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the nicotinic acid derivative and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃ if solubility permits) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids.

    • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.

      • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: 512-2048 scans, relaxation delay of 2 seconds.

      • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify key functional group vibrations.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquisition: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Data Processing: Perform ATR correction if necessary and label significant peaks.

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the wavelength of maximum absorbance (λ_max).

  • Methodology:

    • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is ~10-50 µM.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Baseline Correction: Fill two quartz cuvettes with the pure solvent and run a baseline correction over the desired wavelength range (e.g., 400-200 nm).

    • Sample Measurement: Replace the solvent in the sample cuvette with the prepared sample solution.

    • Acquisition: Scan the sample over the specified range to obtain the absorbance spectrum and identify the λ_max.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and observe characteristic isotopic patterns.

  • Methodology (Electrospray Ionization - ESI):

    • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.

    • Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

    • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquisition: Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

    • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). For 4-chloronicotinic acid, specifically analyze the isotopic pattern around the molecular ion to confirm the 3:1 ratio of the M⁺ and M+2 peaks.

Conclusion

The spectroscopic profiles of 4-methoxynicotinic acid and 4-chloronicotinic acid are distinct and directly reflect the fundamental electronic properties of their respective substituents. The electron-donating methoxy group leads to upfield NMR shifts and a red-shifted UV absorbance, while the electron-withdrawing chloro group causes downfield NMR shifts and is uniquely identified by its characteristic 3:1 (M⁺:M+2) isotopic pattern in mass spectrometry. By leveraging this comparative data and employing the robust protocols outlined herein, researchers can confidently identify, characterize, and utilize these versatile building blocks for the advancement of their scientific endeavors.

References

  • Stasyuk, A. J., et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes. RSC Publishing. Available at: [Link]

  • Merlin, J. C., et al. (1991). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library. Available at: [Link]

  • Student Doctor Network. (2006). about electron withdrawing/donating groups and NMR. Student Doctor Network Forums. Available at: [Link]

  • Crasto, A. M. (2014). Effect of electron donating and withdrawing groups on NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. Available at: [Link]

  • iChemical. 4-Chloronicotinic acid, CAS No. 10177-29-4. Available at: [Link]

  • NIST. Isonicotinic acid, (4-methoxyphenyl)methyl ester. NIST WebBook. Available at: [Link]

  • CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. Available at: [Link]

  • ResearchGate. (2007). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Available at: [Link]

  • The Royal Society of Chemistry. General considerations. Available at: [Link]

  • Ko, M.-S., et al. (2024). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2021). Any tips and tricks to understand which groups are electron donating and which ones are electron-withdrawing? r/chemistry. Available at: [Link]

  • PubChemLite. 4-chloronicotinic acid (C6H4ClNO2). Available at: [Link]

  • Pullman, B., & Pullman, A. (1961). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. PubMed. Available at: [Link]

  • ResearchGate. (2023). Representation of substituted pyridines. Available at: [Link]

  • Sparks, T. D., & Kay, B. D. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir. Available at: [Link]

  • Wiley-VCH. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • PubChem. 4-Chloronicotinic acid. National Institutes of Health. Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Nicotinic Acid (Niancin). Available at: [Link]

  • SciSpace. (1961). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • PubChem. 6-Methoxynicotinic acid. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • ResearchGate. (2013). 13 C-NMR spectrum of ( 4 ). Available at: [Link]

  • ResearchGate. (2012). U.V.-visible spectrum of N-Oxide nicotinic acid in a reaction of... Available at: [Link]

  • MDPI. (2024). A Complete 1 H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • National Institutes of Health. (2011). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. PMC. Available at: [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

  • Ferreira, A. E., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. Available at: [Link]

  • National Institutes of Health. (2024). 4-Methoxypicolinic Acid N-Oxide: One of the Shortest Hydrogen Bonds Known Characterized by Neutron Diffraction, Inelastic Neutron Scattering, Infrared Spectroscopy, and Periodic DFT Calculations. PMC. Available at: [Link]

  • ResearchGate. (2026). 4-Methoxypicolinic Acid N -Oxide: One of the Shortest Hydrogen Bonds Known Characterized by Neutron Diffraction, Inelastic Neutron Scattering, Infrared Spectroscopy, and Periodic DFT Calculations. Available at: [Link]

  • ResearchGate. (2011). IR spectra for 4-methoxycinnamic acid and 4-methoxycinna- mates of Co(II), Ni(II), Nd(III) and Gd(III). Available at: [Link]

Sources

Validation

Comparative Cross-Coupling Efficiency of 2-Amino-5-bromo-4-methoxy-nicotinic Acid Analogs

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for late-stage functionalization. Among these,[1] stands out as a highly functionalized, densely substituted pyridine scaffold critica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for late-stage functionalization. Among these,[1] stands out as a highly functionalized, densely substituted pyridine scaffold critical for modern drug discovery. However, its unique electronic and steric profile presents distinct challenges in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides an objective, data-driven comparison of the cross-coupling efficiency of 2-Amino-5-bromo-4-methoxy-nicotinic acid against its structural analogs, offering a rational framework for substrate selection and protocol optimization.

Mechanistic Causality: The Electronic and Steric Bottleneck

To understand why this specific substrate is challenging, we must analyze its electronic profile. The pyridine ring is inherently electron-deficient. However, the presence of the 2-amino and 4-methoxy groups—both strong electron-donating groups (+M effect)—floods the aromatic system with electron density.

This electron richness significantly raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the[2] becomes thermodynamically and kinetically less favorable. Oxidative addition is the rate-limiting step for electron-rich aryl halides.

Furthermore, the free 3-carboxylic acid introduces a secondary failure mode. Under the basic conditions required for cross-coupling, the acid deprotonates. The resulting carboxylate anion can coordinate to the palladium center, forming an inactive Pd(II) resting state that stalls the catalytic cycle. The primary amine can also act as a competing ligand, though the steric bulk of the adjacent methoxy group partially mitigates this[3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Ar-Br PdII Pd(II) Complex [Ar-Pd-Br] OxAdd->PdII Trans Transmetalation (+ Boronic Acid) PdII->Trans Base PdII_Trans Pd(II) Complex [Ar-Pd-Ar'] Trans->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Regenerates Product Coupled Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling emphasizing the oxidative addition bottleneck.

Comparative Analysis of Analogs

To bypass the bottlenecks of the baseline substrate, chemists utilize specific structural analogs. Here is how they compare:

  • Analog A: 2-Amino-5-bromo-4-methoxy-nicotinic acid (Baseline) The free acid suffers from moderate yields due to poor solubility in organic solvents and the aforementioned Pd-carboxylate coordination. It requires high catalyst loading (5-10 mol%) and strong bases.

  • Analog B: 2-Amino-5-iodo-4-methoxy-nicotinic acid (The Kinetic Champion) Substituting the bromine for an iodine atom drastically lowers the bond dissociation energy (from ~81 kcal/mol to ~65 kcal/mol). This [2], completely overcoming the electron-rich nature of the pyridine ring and allowing for milder reaction conditions.

  • Analog C: Methyl 2-amino-5-bromo-4-methoxy-nicotinate (The Yield Optimizer) [4] prevents carboxylate-driven catalyst poisoning. This analog exhibits vastly improved solubility in ethereal solvents (like 1,4-dioxane) and consistently delivers the highest isolated yields, albeit requiring a post-coupling saponification step.

  • Analog D: 2-Amino-5-chloro-4-methoxy-nicotinic acid (The Economic Alternative) The C-Cl bond is exceptionally strong (~96 kcal/mol). Standard catalysts like Pd(PPh₃)₄ will fail. Successful coupling requires highly active, sterically bulky dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) to force the oxidative addition[3].

Analogs Core 2-Amino-5-bromo-4-methoxy- nicotinic acid Iodo 5-Iodo Analog (Weaker C-X Bond) Core->Iodo Halogen Exchange Ester Methyl Ester Analog (No Pd-Coordination) Core->Ester Esterification Chloro 5-Chloro Analog (Stronger C-X Bond) Core->Chloro Halogen Substitution High High Cross-Coupling Efficiency Iodo->High Kinetics Ester->High Yield Low Requires Specialized Ligands (e.g., XPhos) Chloro->Low Kinetics

Logical framework for selecting 2-Amino-5-bromo-4-methoxy-nicotinic acid analogs.

Quantitative Performance Data

The following table summarizes the comparative efficiency of these analogs under standardized Suzuki-Miyaura conditions (1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl₂, 3 eq K₂CO₃, 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h).

Substrate AnalogC-X Bond EnergyRelative Oxidative AdditionTypical Isolated YieldPrimary Limitation
5-Bromo Acid (Baseline)~81 kcal/molModerate45-55%Pd-carboxylate coordination; poor solubility
5-Iodo Acid ~65 kcal/molFast70-80%Substrate light-sensitivity / Higher cost
5-Bromo Methyl Ester ~81 kcal/molModerate85-95%Requires downstream ester deprotection
5-Chloro Methyl Ester ~96 kcal/molVery Slow<20% (w/o XPhos)Mandates expensive, specialized ligands

Data synthesized from established organometallic reactivity trends of halopyridines[2],[5].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints guarantee that the chemistry is proceeding as intended.

Protocol 1: Synthesis of Methyl 2-amino-5-bromo-4-methoxy-nicotinate (Esterification)

Objective: Convert the problematic free acid into the highly efficient ester analog[4].

  • Reaction Setup: Suspend 2-Amino-5-bromo-4-methoxy-nicotinic acid (1.0 equiv) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a reflux condenser. Cool to 0 °C using an ice bath.

  • Activation: Slowly add thionyl chloride (SOCl₂, 3.0 equiv) dropwise.

    • Self-Validation Checkpoint: The addition will be exothermic, and immediate evolution of HCl and SO₂ gas will be observed. The suspension will gradually clear into a homogeneous solution as the acid is activated to the acyl chloride intermediate.

  • Reflux: Heat the reaction to 70 °C for 12 hours.

  • Workup & Analysis: Concentrate the mixture in vacuo. Neutralize the crude HCl salt with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Self-Validation Checkpoint: LC-MS analysis of the organic layer must show a complete mass shift from m/z 247 [M+H]⁺ (free acid) to m/z 261[M+H]⁺ (methyl ester).

Protocol 2: Optimized Suzuki-Miyaura Coupling of the Ester Analog

Objective: Form the C-C bond at the 5-position with high efficiency.

  • Reagent Combination: In a Schlenk tube, combine Methyl 2-amino-5-bromo-4-methoxy-nicotinate (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv).

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and H₂O. Freeze-pump-thaw the mixture three times, or vigorously bubble Argon through the solution for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II)-peroxo complexes. Complete deoxygenation is non-negotiable for electron-rich substrates.

  • Heating: Seal the tube and heat to 90 °C for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture should transition from a bright yellow/orange suspension to a dark brown/black solution within the first 30 minutes, visually confirming the generation of the active Pd(0) catalytic species.

  • Isolation: Cool to room temperature, dilute with water, and extract with dichloromethane. Purify via silica gel chromatography.

    • Self-Validation Checkpoint: TLC (UV 254 nm) should show the complete disappearance of the ester starting material (typically R_f ~0.4 in 1:1 Hexanes:EtOAc) and the appearance of a new, highly UV-active product spot.

References

  • 1820704-59-3 | 2-Amino-5-bromo-4-methoxy-nicotinic acid , AA Blocks,[Link]

  • Target-Directed Synthesis of Antibacterial Drug Candidate GSK966587 , Organic Letters (ACS Publications), [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-5-bromo-4-methoxy-nicotinic acid proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 2-Amino-5-bromo-4-methoxy-nicotinic Acid As a Senior Application Scientist, I frequently observe laboratories struggling with the disposal logistics of complex hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 2-Amino-5-bromo-4-methoxy-nicotinic Acid

As a Senior Application Scientist, I frequently observe laboratories struggling with the disposal logistics of complex heteroaromatic compounds. 2-Amino-5-bromo-4-methoxy-nicotinic acid is a prime example of a chemical that requires strict operational discipline. It is not merely a standard organic acid; its structural profile—featuring a pyridine core, an amphoteric combination of an amino group and a carboxylic acid, and critically, a bromine atom—classifies it as a halogenated organic compound .

Understanding this structural causality is essential. Improper disposal or incineration of brominated compounds can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), as well as the release of corrosive hydrogen bromide (HBr) gas. This guide provides the authoritative, self-validating protocols required to manage this chemical safely from the benchtop to final destruction.

The Causality of Waste Segregation

In chemical waste management, segregation is a chemical imperative, not just a regulatory hurdle. Halogenated organic waste must be strictly separated from non-halogenated waste [1].

  • The Incineration Mandate: Permitted hazardous waste incinerators must utilize specialized, high-temperature combustion chambers equipped with caustic scrubbers to neutralize the halogen acids generated during the destruction of compounds like 2-Amino-5-bromo-4-methoxy-nicotinic acid [2].

  • The Cost of Contamination: If non-halogenated solvents are mixed with halogenated waste, the entire volume must be treated as halogenated. This exponentially increases disposal costs and environmental burden.

  • Amphoteric Reactivity: Because this molecule possesses both a basic primary amine and an acidic carboxylic acid, it can form salts with strong acids and bases. It must be kept strictly isolated from strong oxidizers to prevent exothermic degradation.

Quantitative Data & Compliance Profile

To ensure Environmental Health and Safety (EHS) compliance, all personnel must reference the following operational parameters before initiating disposal procedures.

ParameterSpecification / Classification
Chemical Class Halogenated Heteroaromatic Acid
Physical State Solid (Powder/Crystals)
EPA Waste Stream Category Halogenated Organic Waste (Characteristic/Non-Specific) [1]
Primary Incompatibilities Strong oxidizers, strong acids, strong bases
Container Material Compatibility High-Density Polyethylene (HDPE), Borosilicate Glass
Max Accumulation Time 180 days (in designated Satellite Accumulation Areas) [3]
Liquid Fill Limit Maximum 75% capacity (to allow for vapor expansion) [2]
Final Disposal Method High-Temperature Incineration (EPA Permitted Facility) [3]

Waste Segregation Workflow

The following decision tree dictates the correct disposal pathway based on the physical state of the waste generated.

WasteDisposalWorkflow Gen Waste Generation: 2-Amino-5-bromo-4-methoxy-nicotinic acid State Determine Physical State Gen->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidPack Pack in HDPE/Glass Double-bagged Solid->SolidPack SolventCheck Solvent Halogen Content? Liquid->SolventCheck LabelHal Label: Hazardous Waste Halogenated Organic SolidPack->LabelHal HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalSolvent NonHalSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalSolvent HalSolvent->LabelHal LabelMixed Label: Hazardous Waste Mixed Halogenated Stream NonHalSolvent->LabelMixed Contains Brominated Solute Incinerate High-Temperature Incineration (EPA Permitted Facility) LabelHal->Incinerate LabelMixed->Incinerate

Decision tree for the segregation and disposal of 2-Amino-5-bromo-4-methoxy-nicotinic acid waste.

Experimental Protocols: Step-by-Step Methodologies

Every protocol executed in the laboratory must be a self-validating system. Follow these steps to ensure complete containment and compliance.

Protocol A: Disposal of Solid Waste (Powders, Crystals, and Contaminated Consumables)
  • Preparation & PPE: Don chemical-resistant gloves (Nitrile or Viton®), safety goggles, and a lab coat. Conduct all transfers inside a certified chemical fume hood to prevent inhalation of brominated dust particulates.

  • Containerization: Sweep the solid waste using a static-free brush into a wide-mouth HDPE or borosilicate glass container. For contaminated consumables (weigh boats, filter papers), place them in a secondary chemically compatible bio-bag before placing them in the solid waste bin.

  • Self-Validation Check (Moisture): Ensure the solid waste is completely dry before sealing. Causality: Residual moisture or incompatible solvents trapped with the solid can slowly react with the amphoteric functional groups, potentially generating trace gases and pressurizing the container. Validation: Observe the waste for 30 minutes in the fume hood; if no condensation or off-gassing occurs, proceed to seal.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write: "Hazardous Waste: Solid Halogenated Organic (2-Amino-5-bromo-4-methoxy-nicotinic acid)."

Protocol B: Disposal of Liquid Waste (Reaction Mother Liquors)
  • Solvent Compatibility Verification: Determine the primary solvent of your mother liquor. Even if the solvent is non-halogenated (e.g., Methanol, DMSO), the presence of the brominated solute reclassifies the entire mixture as a halogenated waste stream [2].

  • Transfer: Slowly pour the liquid waste into the designated halogenated liquid waste carboy using a funnel.

  • Self-Validation Check (The 75% Rule): Stop filling when the container reaches 75% capacity. Causality: Organic solvents possess high vapor pressures. Leaving 25% headspace prevents pressure buildup and catastrophic container rupture during temperature fluctuations in the storage facility [2]. Validation: Draw a physical "Max Fill" line on the exterior of the carboy with a permanent marker. If the meniscus touches the line, immediately cap the container and start a new one.

  • Secondary Containment: Place the sealed carboy in a secondary containment tray capable of holding 110% of the container's volume.

Spill Response & Decontamination

In the event of a spill, rapid and methodical containment is required to prevent environmental contamination.

  • Isolate & Evacuate: Immediately secure the area. If the spill is a powder, turn off local fans to prevent aerosolization.

  • Neutralization & Absorption:

    • For Solids: Gently cover the spill with damp sand or a commercial inert absorbent to suppress dust.

    • For Liquids: Deploy universal absorbent pads or diatomaceous earth. Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to scoop the absorbed material into a hazardous waste bucket. Treat all cleanup materials as halogenated organic waste [3].

  • Self-Validating Decontamination: Wash the affected surface with a mild alkaline detergent, followed by DI water. Validation: Wipe the cleaned surface with a pH indicator swab. A neutral pH (6.5–7.5) confirms that all acidic residues of the nicotinic acid derivative have been successfully removed.

References

  • Hazardous Waste Listings | EPA Environmental Protection Agency (EPA)[Link]

  • Hazardous Materials Disposal Guide Nipissing University[Link]

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